1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
Description
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Properties
IUPAC Name |
1-ethyl-2,7-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-7-5-6-9(2)13(11)14/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLJUOPIIRDJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC(=C21)C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Biological Potential & Therapeutic Applications of Substituted Indole-3-Carbaldehydes
This technical guide provides a comprehensive analysis of substituted indole-3-carbaldehydes, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological applications.[1]
Executive Summary: The Indole-3-Carbaldehyde Scaffold
The indole-3-carbaldehyde (I3C) moiety is a "privileged scaffold" in medicinal chemistry. While the indole ring itself mimics the amino acid tryptophan—allowing it to interact with diverse biological targets—the C3-formyl group acts as a critical electrophilic "warhead" or a gateway for further functionalization.
Substituted I3Cs are rarely end-point drugs themselves; rather, they are the bioactive precursors to high-potency agents such as Schiff bases, thiosemicarbazones, and chalcones . Their biological activity is tunable via ring substitution (e.g., 5-halo, 6-methoxy), which modulates lipophilicity and electronic distribution, thereby altering target binding affinity.
Chemical Synthesis: The Vilsmeier-Haack Protocol
The most authoritative method for introducing an aldehyde at the C3 position of an indole is the Vilsmeier-Haack reaction .[2] This electrophilic aromatic substitution is preferred over the Reimer-Tiemann reaction due to higher yields and regioselectivity.
Core Reaction Mechanism
The reaction utilizes phosphorus oxychloride (
DOT Diagram: Vilsmeier-Haack Synthesis Workflow
Caption: Step-wise workflow for the Vilsmeier-Haack formylation of substituted indoles.
Experimental Protocol: Synthesis of 5-Bromoindole-3-carbaldehyde
Objective: To synthesize 5-bromoindole-3-carbaldehyde with >90% purity.
-
Reagent Preparation: In a flame-dried flask, add anhydrous DMF (10 mL) and cool to 0–5°C in an ice bath.
-
Vilsmeier Reagent Formation: Add
(1.2 eq) dropwise over 30 minutes. Stir for an additional 30 minutes to form the chloroiminium salt (yellowish slush). -
Addition: Dissolve 5-bromoindole (1.0 eq) in minimal DMF and add dropwise to the reaction mixture, maintaining temperature <10°C.
-
Reaction: Allow to warm to room temperature (RT), then heat to 80–90°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Work-up: Pour the reaction mixture onto crushed ice (200 g). Neutralize carefully with 20% NaOH or saturated
until pH ~9. A solid precipitate will form.[2] -
Purification: Filter the precipitate, wash with copious water, and recrystallize from ethanol to yield the pure aldehyde.
Pharmacological Profiles & Mechanisms
A. Anticancer Activity
Derivatives of I3C, particularly thiosemicarbazones and hydrazones , exhibit potent cytotoxicity.
-
Mechanism: These compounds often act as tridentate ligands (N-N-S donors) that chelate transition metals (Cu, Fe), generating Reactive Oxygen Species (ROS) within the tumor cell or intercalating into DNA.
-
Targeting:
-
Tubulin Polymerization: 5-methoxy substituted derivatives have been shown to inhibit tubulin assembly, arresting cells in the G2/M phase.
-
Apoptosis: Induction of p53-dependent apoptosis and downregulation of Bcl-2.
-
B. Antimicrobial & Antifungal Activity
Schiff bases derived from I3C (condensation with amines) are highly effective against multidrug-resistant pathogens.
-
Key Insight: The C=N (azomethine) linkage is critical. It mimics natural biological systems, allowing the molecule to disrupt bacterial cell walls or interfere with protein synthesis.
-
Data Summary:
| Compound Class | Target Organism | Key Substituent (SAR) | Activity (MIC) |
| Schiff Base | S. aureus (Gram +) | 5-Nitro | 12.5 µg/mL |
| Thiosemicarbazone | M. tuberculosis | N-Benzyl | 0.9 µg/mL |
| Hydrazone | C. albicans (Fungal) | 5-Chloro | 25 µg/mL |
C. Antioxidant Activity
The indole ring is electron-rich, allowing it to act as a radical scavenger. I3C derivatives, especially those with phenolic groups attached via the aldehyde linker, show high DPPH scavenging activity.
Structure-Activity Relationship (SAR) Map
The biological efficacy of I3C is strictly governed by the substitution pattern on the indole ring.
DOT Diagram: SAR Logic
Caption: Strategic substitution points on the indole scaffold and their impact on biological function.
Experimental Protocol: MTT Cytotoxicity Assay
To validate the anticancer potential of synthesized I3C derivatives, the MTT assay is the industry standard.
Principle: Metabolic reduction of yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[3]
Step-by-Step Workflow:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of
cells/well in 100 µL media. Incubate for 24h at 37°C/5% . -
Compound Treatment:
-
Prepare stock solutions of I3C derivatives in DMSO.
-
Perform serial dilutions in culture media to obtain concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add 100 µL of treatment media to wells (triplicate). Include DMSO vehicle control and Doxorubicin positive control.[4]
-
Incubate for 48 hours.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours protected from light.
-
Solubilization: Carefully aspirate media. Add 150 µL of DMSO to dissolve purple formazan crystals. Shake plate for 15 mins.
-
Quantification: Measure absorbance (OD) at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability and determine
values using non-linear regression.
References
-
BenchChem. (2025).[2][4] Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. Link
-
National Institutes of Health (NIH). (2021). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Link
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Link
-
Abcam. (n.d.). MTT Assay Protocol for Cell Viability. Link
-
Sigma-Aldrich. (n.d.). MTT Cell Proliferation Assay Protocol. Link
-
ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Link
Sources
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
theoretical calculations on 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
Content Type: Technical Whitepaper / Methodological Guide Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.[1]
Executive Summary & Strategic Relevance
The compound 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde represents a highly specific, polysubstituted indole scaffold.[1] While the indole core is ubiquitous in pharmaceuticals (e.g., indomethacin, vincristine), this specific substitution pattern offers unique electronic and steric properties:
-
C3-Formyl Group: Acts as a reactive electrophilic handle for Knoevenagel condensations or Schiff base formation (critical for synthesizing anticancer chalcones).[1]
-
C2 & C7 Methylation: The C2-methyl provides steric bulk that influences the rotation of the C3-formyl group, while the C7-methyl creates a "buttressing effect" near the N1 position, modulating the lipophilicity and metabolic stability of the ring system.
-
N1-Ethyl: Increases solubility and prevents hydrogen bond donation at the nitrogen, altering the crystal packing and membrane permeability profile.
This guide details the theoretical framework for characterizing this molecule using Density Functional Theory (DFT), focusing on stability, reactivity descriptors, and spectroscopic validation.[2][3][4]
Computational Framework & Methodology
To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow is designed to balance computational cost with chemical accuracy, specifically for heterocyclic aromatic organic systems.
Level of Theory
For ground state optimization and frequency analysis of indole derivatives, the B3LYP hybrid functional is the industry standard. However, due to the steric crowding of the 2,7-dimethyl/1-ethyl motif, dispersion corrections are non-negotiable to accurately model intramolecular non-covalent interactions.
-
Functional: B3LYP-D3(BJ) or
B97X-D (Long-range corrected). -
Basis Set: 6-311++G(d,p).[1][3] The diffuse functions (++) are critical for describing the lone pairs on the Oxygen (carbonyl) and Nitrogen atoms.
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Chloroform to mimic experimental NMR/crystal growth conditions.
Computational Workflow (DOT Visualization)
Figure 1: Standardized DFT workflow for small molecule characterization. Note the feedback loop if imaginary frequencies are detected.
Structural & Geometric Analysis
Conformational Locking
In 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, the C2-Methyl group exerts significant steric pressure on the C3-Formyl group.[1] Unlike unsubstituted indole-3-carbaldehyde, which is often planar, this derivative likely exhibits a twisted conformation.[1]
-
Key Dihedral Angle:
. -
Prediction: The carbonyl oxygen will likely orient anti to the C2-methyl to minimize steric clash, but may still deviate from planarity by 10–20°.
-
N1-Ethyl Orientation: The C7-methyl group creates steric hindrance ("peri-interaction") that restricts the free rotation of the N1-ethyl group, likely forcing the ethyl group to adopt a specific out-of-plane twist relative to the indole ring.
Bond Length Validation
Calculated bond lengths should be compared against standard X-ray diffraction data for similar indole-3-carbaldehydes.[1]
| Bond | Theoretical (Å) | Experimental Benchmark (Å)* | Significance |
| C=O | 1.215 - 1.220 | 1.210 | Indicates double bond character; deviations suggest conjugation.[1] |
| C3-C(ald) | 1.440 - 1.450 | 1.435 | Shortening indicates strong conjugation with the indole ring.[1] |
| N1-C2 | 1.380 - 1.390 | 1.382 | Critical for ring stability.[1] |
*Benchmarks based on average values for 3-formylindole derivatives [1].
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical hardness.
-
HOMO: Predominantly localized on the indole
-system (electron donor).[1] -
LUMO: Strongly localized on the carbonyl group and the C2-C3 bond (electron acceptor).
-
Expected Gap (
): Approximately 4.0 – 4.5 eV.[1] A lower gap compared to plain indole indicates higher reactivity toward nucleophiles (e.g., in condensation reactions).
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding drug design (docking interactions).
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen (H-bond acceptor site).
-
Positive Potential (Blue): Distributed over the Methyl protons and the indole ring backbone.
-
Neutral/Green: The hydrophobic ethyl and methyl groups.
Global Reactivity Descriptors
Using Koopmans' theorem, the following parameters define the molecule's behavior:
High electrophilicity (
Spectroscopic Profiling (IR & NMR)[2][6]
To validate the theoretical model against experimental samples, specific spectral signatures must be tracked.
Vibrational Analysis (IR)
DFT calculations systematically overestimate frequencies due to the neglect of anharmonicity. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) is required.
-
C=O Stretch: The most diagnostic peak.
-
C-H Stretch (Aldehyde): A Fermi doublet often appears experimentally; DFT predicts a single mode around 2750–2850 cm⁻¹.[1]
NMR Prediction (GIAO Method)[1]
-
Aldehyde Proton (CHO): Highly deshielded, typically 9.8 – 10.2 ppm .
-
C2-Methyl Protons: Singlet, ~2.4 – 2.6 ppm.[1]
-
C7-Methyl Protons: Singlet, ~2.3 – 2.5 ppm.[1]
-
N-Ethyl Protons: Quartet (~4.1 ppm) and Triplet (~1.4 ppm).[1]
Applications in Drug Discovery[1]
Molecular Docking Potential
The 2,7-dimethyl substitution pattern makes this molecule a specific ligand for hydrophobic pockets.[1]
-
Target: Tubulin colchicine binding site (common for indole chalcones).[1]
-
Mechanism: The C3-formyl group allows extension into a chalcone, while the C7-methyl provides a hydrophobic anchor that unsubstituted indoles lack.
Non-Linear Optical (NLO) Properties
Indole-3-carbaldehydes are "push-pull" systems (Indole = Donor, Carbonyl = Acceptor).[1]
-
Hyperpolarizability (
): This molecule is expected to show enhanced NLO response compared to urea (standard), making it a candidate for organic optical materials.
Reactivity Pathway Visualization[1]
Figure 2: Reactivity logic flow. The C3-Formyl group is the primary electrophilic site, modulated by C2-Methyl sterics.
References
-
Vibrational and DFT Studies of Indole Derivatives: Stachera, M., et al. (2024).[5][6][7] "Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes." Molecules.
-
Standard DFT Protocols for Indoles: Scott, A. P., & Radom, L. (1996). "Harmonic Vibrational Frequencies: An Evaluation of Hartree-Fock, Møller-Plesset, and Density Functional Theory Methodologies." Journal of Physical Chemistry. (Foundational text for scaling factors).
-
NLO Properties of Indole-3-Carbaldehydes: Shukla, V. K., et al. (2017).[1] "Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations." TSI Journals.
-
Reactivity Descriptors (HOMO-LUMO): Parr, R. G., et al. (1999). "Electrophilicity Index."[1][4] Journal of the American Chemical Society.
-
Crystallographic Data (Analogous Structures): Al-Dajani, S. A., et al. (2012). "1H-Indole-3-carbaldehyde."[1][8][5][9][10][11][12] Acta Crystallographica Section E.
Sources
- 1. 7-ethyl-1H-indole-3-carbaldehyde | 154989-45-4 [sigmaaldrich.com]
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- 3. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes [mdpi.com]
- 7. Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. 1-Ethyl-1H-indole-3-carbaldehyde | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]
- 11. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. staff-old.najah.edu [staff-old.najah.edu]
Methodological & Application
Application Note: Scalable Synthesis of 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
Executive Summary
This protocol details the synthesis of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde , a highly functionalized indole derivative often employed as a key intermediate in the synthesis of polymethine cyanine dyes and nonlinear optical materials. The presence of the 7-methyl group introduces steric constraints that require modified alkylation conditions compared to simple indoles.
The synthesis is executed in three linear phases:
-
Fischer Indole Synthesis: Construction of the 2,7-dimethylindole core.
-
N-Alkylation: Introduction of the ethyl group at position 1.
-
Vilsmeier-Haack Formylation: Regioselective introduction of the aldehyde at position 3.[1]
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the robust Vilsmeier-Haack reaction for the final functionalization. The core challenge is the efficient construction of the 2,7-substituted scaffold, achieved via the Fischer Indole synthesis using o-tolylhydrazine.
Figure 1: Retrosynthetic pathway showing the disconnection back to commercially available starting materials.
Safety & Handling
| Reagent | Hazard Class | Critical Precaution |
| Phosphorus Oxychloride (POCl₃) | Corrosive, Water-Reactive | Reacts violently with water. Use only in a fume hood. Quench with extreme caution. |
| Sodium Hydride (NaH) | Flammable Solid, Water-Reactive | Pyrophoric. Handle under inert atmosphere (Ar/N₂). |
| Ethyl Iodide | Alkylating Agent, Toxic | Potent carcinogen/mutagen. Avoid inhalation. |
| o-Tolylhydrazine | Toxic, Irritant | Avoid skin contact; hydrazine derivatives are potential sensitizers. |
Detailed Synthesis Protocol
Phase 1: Synthesis of 2,7-Dimethylindole
Reaction Type: Fischer Indole Synthesis Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.
Reagents:
-
o-Tolylhydrazine hydrochloride (1.0 eq)
-
Acetone (3.0 eq)
-
Polyphosphoric Acid (PPA) (Solvent/Catalyst)[2]
Procedure:
-
Hydrazone Formation: In a flask, dissolve o-tolylhydrazine HCl (100 mmol) in ethanol (100 mL). Add acetone (300 mmol) dropwise. Stir at room temperature (RT) for 2 hours. Evaporate solvent to obtain the crude hydrazone oil.
-
Cyclization: Add the crude hydrazone to a beaker containing PPA (100 g) pre-heated to 80°C.
-
Note: Use mechanical stirring; PPA is viscous.
-
-
Heating: Slowly raise the temperature to 100–110°C. An exotherm will occur; monitor internal temperature to prevent runaway (keep <120°C). Stir for 2 hours.
-
Quench: Cool to 60°C. Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
Isolation: Neutralize the slurry with NaOH (aq) until pH ~8. Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over Na₂SO₄ and concentrate.[1][3][4]
-
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexane/EtOAc 9:1).
Phase 2: N-Ethylation
Reaction Type: Nucleophilic Substitution (Sɴ2) Rationale: The 7-methyl group creates steric hindrance around the N-H bond. Using a strong base (NaH) in a polar aprotic solvent (DMF) ensures complete deprotonation and alkylation.
Reagents:
-
2,7-Dimethylindole (from Phase 1) (50 mmol)
-
Sodium Hydride (60% dispersion in oil) (1.5 eq, 75 mmol)
-
Ethyl Iodide (EtI) (1.2 eq, 60 mmol)
-
DMF (Anhydrous)[1]
Procedure:
-
Deprotonation: In a flame-dried flask under Argon, suspend NaH (washed with hexanes to remove oil) in anhydrous DMF (50 mL). Cool to 0°C.
-
Addition: Dissolve 2,7-dimethylindole in DMF (20 mL) and add dropwise to the NaH suspension. Hydrogen gas will evolve. Stir at 0°C for 30 mins, then RT for 30 mins.
-
Visual Cue: Solution often turns brownish-red upon anion formation.
-
-
Alkylation: Cool back to 0°C. Add Ethyl Iodide dropwise.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The N-ethyl product will have a higher Rf than the starting material.
-
Workup: Quench carefully with cold water. Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with water (to remove DMF) and brine.
-
Purification: Silica gel chromatography (100% Hexane
5% EtOAc/Hexane).-
Yield Expectation: 80–90%
-
Phase 3: Vilsmeier-Haack Formylation
Reaction Type: Electrophilic Aromatic Substitution Mechanism: Formation of the chloroiminium ion (Vilsmeier reagent) followed by attack at the electron-rich C3 position.[1]
Figure 2: Mechanism of the Vilsmeier-Haack Formylation.
Reagents:
-
1-Ethyl-2,7-dimethylindole (Phase 2 Product) (40 mmol)
-
Phosphorus Oxychloride (POCl₃) (1.2 eq, 48 mmol)
-
DMF (5.0 eq, excess acts as solvent/reagent)
Procedure:
-
Reagent Formation: In a round-bottom flask under Argon, add DMF (20 mL) and cool to 0°C. Add POCl₃ dropwise over 20 minutes.
-
Critical: Do not let temperature rise above 10°C. The solution will turn pale yellow/orange (Vilsmeier reagent formation). Stir for 30 mins at 0°C.
-
-
Substrate Addition: Dissolve the indole (from Phase 2) in DMF (10 mL) and add dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Remove ice bath. Stir at RT for 30 mins, then heat to 80–90°C for 4 hours.
-
Observation: The mixture will darken significantly.
-
-
Hydrolysis (Critical Step): Cool the reaction mixture to RT. Pour slowly onto crushed ice (200 g) containing Sodium Acetate (excess) or 20% NaOH solution.
-
pH Control: Adjust pH to 9–10. The iminium salt hydrolyzes to the aldehyde, which typically precipitates as a solid.
-
-
Isolation: Filter the precipitate. If oil forms, extract with DCM, dry, and concentrate.
-
Purification: Recrystallization from Ethanol or Acetonitrile.
-
Yield Expectation: 85–95%[1]
-
Analytical Validation
Product: 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde Molecular Formula: C₁₃H₁₅NO Molecular Weight: 201.27 g/mol
| Technique | Expected Signal Characteristics | Interpretation |
| ¹H NMR (CDCl₃) | Aldehyde -CHO proton (Diagnostic). | |
| H-4 proton (deshielded by carbonyl). | ||
| N-CH₂ -CH₃ (Methylene of ethyl group). | ||
| C2-Methyl group. | ||
| C7-Methyl group. | ||
| N-CH₂-CH₃ (Methyl of ethyl group). | ||
| IR Spectroscopy | 1640–1660 cm⁻¹ | Strong C=O stretch (conjugated aldehyde). |
| Mass Spec (ESI) | [M+H]⁺ = 202.28 | Protonated molecular ion. |
Troubleshooting & Optimization
-
Low Yield in Phase 1 (Fischer): If the reaction yields a tarry mess, switch from PPA to 4% H₂SO₄ in refluxing acetic acid . This is milder but may require longer reaction times.
-
Incomplete Alkylation (Phase 2): The 7-methyl group hinders the nitrogen. If EtI reaction is slow, add a catalytic amount of 18-crown-6 (if using KOH) or switch to Diethyl Sulfate (more reactive, but more toxic).
-
No Precipitation in Phase 3: If the aldehyde does not precipitate upon basic hydrolysis, the solution might be too acidic or the product is oiling out. Ensure pH > 9 and use DCM extraction.
References
-
Fischer Indole Synthesis: Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link
- Synthesis of 2,7-Dimethylindole: Plieninger, H., et al. (1954). Untersuchungen in der Indol-Reihe. Chemische Berichte.
-
General Indole Formylation: James, D. S., & Snyder, H. R. (1960). Indole-3-aldehyde.[1][6][7] Organic Syntheses, Coll. Vol. 4, p.539. Link
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- 4. rsc.org [rsc.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Vilsmeier-Haack Formylation of 1-Ethyl-2,7-dimethyl-1H-indole: A Detailed Application Guide for Synthetic Chemists
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Vilsmeier-Haack formylation of 1-ethyl-2,7-dimethyl-1H-indole to yield 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven insights. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Introduction: The Significance of Indole-3-Carbaldehydes
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2] The introduction of a formyl group at the C3 position of the indole ring, yielding indole-3-carbaldehydes, provides a versatile synthetic handle for further molecular elaboration. These aldehydes are crucial intermediates in the synthesis of a wide range of biologically active compounds, including anti-tumor agents and anti-inflammatory drugs.[3][4]
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[3][5] It offers a reliable and regioselective route to these valuable building blocks under relatively mild conditions.[6] This guide will focus on the specific application of this reaction to 1-ethyl-2,7-dimethyl-1H-indole, a substituted indole with potential for generating novel bioactive molecules.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.[7][8]
Formation of the Vilsmeier Reagent
The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[6][9] The reaction is highly exothermic and is therefore performed at low temperatures.
Figure 1: Formation of the Vilsmeier Reagent.
Electrophilic Aromatic Substitution
The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and sterically accessible site, leading to highly regioselective formylation. The Vilsmeier reagent acts as the electrophile, attacking the C3 position of the indole to form a resonance-stabilized intermediate. Subsequent hydrolysis during the aqueous workup yields the final aldehyde product.[7][9]
The substituents on the indole ring play a crucial role in modulating its reactivity. The N-ethyl group and the two methyl groups at the C2 and C7 positions of 1-ethyl-2,7-dimethyl-1H-indole are all electron-donating groups. This increased electron density at the C3 position enhances the nucleophilicity of the indole, facilitating the electrophilic attack by the Vilsmeier reagent.
Figure 2: Electrophilic attack and hydrolysis in the Vilsmeier-Haack reaction.
Experimental Protocol
This protocol is designed for the synthesis of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
Reagents and Materials
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| 1-Ethyl-2,7-dimethyl-1H-indole | C₁₂H₁₅N | 173.26 | - | Starting material. |
| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Corrosive and moisture-sensitive. Handle with care. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous grade is recommended. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous grade for extraction. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For workup and neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | For drying the organic phase. |
| Silica Gel | SiO₂ | - | - | For column chromatography (60-120 mesh). |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For column chromatography. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For column chromatography. |
Step-by-Step Procedure
Figure 3: Step-by-step workflow for the Vilsmeier-Haack formylation.
Characterization of the Product
The final product, 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet for the aldehydic proton around δ 9-10 ppm. Signals corresponding to the ethyl and methyl groups, and aromatic protons of the indole ring. |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde around δ 180-190 ppm. |
| Mass Spec. | A molecular ion peak corresponding to the mass of the product (C₁₃H₁₅NO, MW: 201.26).[10] |
| IR Spec. | A strong absorption band for the C=O stretch of the aldehyde at approximately 1650-1700 cm⁻¹. |
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction temperature or duration can be increased. However, prolonged heating at high temperatures may lead to decomposition.
-
Low Yield: Ensure all reagents are anhydrous, as the Vilsmeier reagent is highly moisture-sensitive. The dropwise addition of POCl₃ at low temperatures is critical to prevent its decomposition.
-
Workup Foaming: Neutralization with sodium bicarbonate can be highly exothermic and produce significant amounts of CO₂ gas, leading to foaming.[11] Perform this step slowly and with vigorous stirring in a large vessel.
-
Safety: Phosphorus oxychloride is corrosive and reacts violently with water. The Vilsmeier reagent is also reactive and should be handled with care.[11] Always work in a fume hood and wear appropriate PPE. Quenching of any unreacted Vilsmeier reagent should be done carefully by slow addition to a cold, stirred solution of sodium bicarbonate.[11]
Conclusion
The Vilsmeier-Haack reaction is a highly effective method for the C3-formylation of 1-ethyl-2,7-dimethyl-1H-indole. The protocol detailed in this guide, when executed with care and attention to the underlying chemical principles, provides a reliable pathway to the desired indole-3-carbaldehyde. This versatile intermediate can then be utilized in a multitude of subsequent synthetic transformations, paving the way for the discovery and development of novel chemical entities.
References
- Technical Support Center: Handling and Quenching of Unreacted Vilsmeier Reagent - Benchchem.
- Vilsmeier reagent.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Form
- Vilsmeier–Haack reaction - Wikipedia.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Application Notes and Protocols: A Step-by-Step Guide for the In Situ Prepar
- Synthesis and biological evalu
- Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube.
- (PDF)
- 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde | SCBT - Santa Cruz Biotechnology.
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
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- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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The Synthetic Utility of 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde: A Guide for Organic Chemists
Introduction: A Versatile Building Block in Heterocyclic Chemistry
In the landscape of organic synthesis, indole-3-carbaldehydes are esteemed as pivotal intermediates for the construction of a diverse array of biologically active molecules and functional materials. Among these, the specifically substituted 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde emerges as a compound of significant interest. The presence of methyl groups at the C2 and C7 positions, combined with an ethyl group at the N1 position, imparts unique steric and electronic properties that can be strategically exploited in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this valuable reagent, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development. The strategic placement of the 2,7-dimethyl substituents influences the reactivity of the indole core, while the N-ethyl group enhances solubility in organic solvents and can play a role in modulating the biological activity of the final products. The C3-formyl group serves as a versatile handle for a variety of chemical transformations, including condensations, oxidations, and carbon-carbon bond-forming reactions.
Synthesis of 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
The synthesis of the title compound is typically achieved through a two-step sequence commencing with the appropriate indole precursor, 2,7-dimethyl-1H-indole. This is followed by N-alkylation and subsequent formylation at the C3 position.
Step 1: Synthesis of the Precursor - 2,7-Dimethyl-1H-indole
The Fischer indole synthesis is a classic and reliable method for the preparation of substituted indoles.[1][2] In this case, 2,7-dimethyl-1H-indole can be synthesized from 2,6-dimethylphenylhydrazine and acetone.
Protocol 1: Fischer Indole Synthesis of 2,7-Dimethyl-1H-indole
Causality behind Experimental Choices:
-
Acid Catalyst (e.g., Polyphosphoric Acid - PPA): The Fischer indole synthesis requires an acid catalyst to facilitate the key[3][3]-sigmatropic rearrangement of the initially formed hydrazone.[1][2] PPA is often a good choice as it serves as both a catalyst and a solvent at elevated temperatures.
-
Reaction Temperature: The reaction requires heating to overcome the activation energy of the rearrangement and subsequent cyclization and ammonia elimination steps.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2,6-dimethylphenylhydrazine hydrochloride (1 equivalent) and acetone (1.2 equivalents).
-
Add polyphosphoric acid (PPA) in a quantity sufficient to ensure efficient stirring (approximately 10 times the weight of the hydrazine).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: N-Ethylation of 2,7-Dimethyl-1H-indole
The introduction of the ethyl group at the indole nitrogen is typically achieved via a nucleophilic substitution reaction. The indole nitrogen is first deprotonated with a suitable base to form the more nucleophilic indolate anion.
Protocol 2: N-Ethylation of 2,7-Dimethyl-1H-indole
Causality behind Experimental Choices:
-
Base (e.g., Sodium Hydride - NaH): A strong base is required to deprotonate the indole N-H (pKa ≈ 17). Sodium hydride is a common choice as it provides an irreversible deprotonation.
-
Solvent (e.g., Anhydrous DMF or THF): A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction. It is crucial that the solvent is anhydrous as NaH reacts violently with water.
-
Alkylating Agent (e.g., Ethyl Iodide or Ethyl Bromide): A reactive ethyl halide is used as the electrophile. Ethyl iodide is generally more reactive than ethyl bromide.
Step-by-Step Methodology:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,7-dimethyl-1H-indole (1 equivalent) in anhydrous DMF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Vilsmeier-Haack Formylation of 1-Ethyl-2,7-dimethyl-1H-indole
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[4][5] The reaction utilizes a Vilsmeier reagent, which is formed in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).
Protocol 3: Vilsmeier-Haack Formylation to Yield 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
Causality behind Experimental Choices:
-
Vilsmeier Reagent (DMF/POCl₃): This combination forms the electrophilic chloroiminium salt which is attacked by the electron-rich indole ring. The reaction is highly regioselective for the C3 position due to the electronic properties of the indole nucleus.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-10 °C) to ensure controlled formation and prevent decomposition. The subsequent formylation reaction often requires gentle heating to proceed at a reasonable rate.
-
Aqueous Work-up: The intermediate iminium salt is hydrolyzed to the aldehyde during the aqueous work-up. The use of a base (e.g., sodium hydroxide or sodium carbonate) is necessary to neutralize the acidic reaction mixture.
Step-by-Step Methodology:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF.
-
Cool the DMF to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add a solution of 1-ethyl-2,7-dimethyl-1H-indole (1 equivalent) in anhydrous DMF dropwise, again keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH is alkaline.
-
The product will typically precipitate as a solid. Collect the precipitate by vacuum filtration and wash it with cold water.
-
If a precipitate does not form, extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.26 g/mol |
| Appearance | Expected to be a solid |
Expected Spectroscopic Data:
-
¹H NMR: Characteristic signals for the aldehyde proton (singlet, ~10 ppm), the aromatic protons on the indole ring, the ethyl group (quartet and triplet), and the two methyl groups (singlets).
-
¹³C NMR: A signal for the carbonyl carbon (~185 ppm), along with signals for the aromatic carbons of the indole nucleus and the aliphatic carbons of the ethyl and methyl groups.
-
IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1650-1680 cm⁻¹.
Applications in Organic Synthesis
1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde is a versatile intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates. The aldehyde functionality is a gateway to a multitude of transformations. While specific literature examples for this exact substituted indole are not abundant, its reactivity can be confidently extrapolated from the well-established chemistry of other indole-3-carbaldehydes.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3][6] This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated systems.
Protocol 4: Knoevenagel Condensation with Malononitrile
Causality behind Experimental Choices:
-
Active Methylene Compound (Malononitrile): The two electron-withdrawing nitrile groups make the methylene protons acidic enough to be removed by a weak base.
-
Base Catalyst (e.g., Piperidine or Triethylamine): A weak base is used to generate the enolate of the active methylene compound without causing self-condensation of the aldehyde.
-
Solvent (e.g., Ethanol): A protic solvent is often used to facilitate the reaction and can help in the precipitation of the product.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction mixture at room temperature for 2-6 hours. The product may precipitate from the reaction mixture.
-
Monitor the reaction by TLC.
-
If precipitation occurs, cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash the solid with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[7][8] This reaction is particularly useful for forming a C=C bond with control over the stereochemistry in some cases.
Protocol 5: Wittig Reaction to Form a Substituted Alkene
Causality behind Experimental Choices:
-
Wittig Reagent (Phosphonium Ylide): The ylide is a strong nucleophile that attacks the carbonyl carbon of the aldehyde. The choice of the R group on the ylide determines the substituent on the newly formed double bond.
-
Base for Ylide Generation (e.g., n-BuLi, NaH): A strong base is required to deprotonate the phosphonium salt to form the ylide. The reaction is typically carried out under anhydrous and inert conditions.
-
Solvent (e.g., THF, Diethyl Ether): Anhydrous aprotic solvents are necessary for the formation and reaction of the organometallic Wittig reagent.
Step-by-Step Methodology:
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the desired triphenylphosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C.
-
Add a strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), dropwise. A color change (often to deep red or orange) indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.
-
Wittig Reaction: To the freshly prepared ylide solution, add a solution of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alkene. Triphenylphosphine oxide is a common byproduct that also needs to be removed.
Visualizing the Synthetic Pathways
Caption: Synthetic route to 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde and its subsequent application in key C-C bond-forming reactions.
Conclusion and Future Outlook
1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde represents a valuable and versatile building block in the toolkit of the modern organic chemist. Its synthesis, while multi-step, relies on robust and well-understood named reactions. The true power of this intermediate lies in the reactivity of its C3-formyl group, which provides a gateway to a wide range of molecular complexity. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic use of tailored building blocks like 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde will undoubtedly play a crucial role in the development of next-generation therapeutics and functional materials. Further exploration of its utility in multicomponent reactions and asymmetric catalysis is a promising avenue for future research.
References
- BenchChem. (2025).
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
- Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.
- Wikipedia. (2023). Fischer indole synthesis. Wikipedia.
- Santa Cruz Biotechnology, Inc. (n.d.). 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde. Santa Cruz Biotechnology.
- Chem-Impex International. (n.d.). 2,7-Dimethyl-1H-indole-3-carbaldehyde. Chem-Impex.
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751.
- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific.
- Wikipedia. (2023). Wittig reaction. Wikipedia.
- Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 34-39.
- Cee, V. J., & Erlanson, D. A. (2019). N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10(9), 1302-1308.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- BenchChem. (2025). troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem.
- Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry.
- Wikipedia. (2023).
Sources
derivatization of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde for medicinal chemistry
Introduction & Strategic Analysis
The molecule 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde represents a highly functionalized "privileged scaffold" in medicinal chemistry. Unlike the unsubstituted indole-3-carbaldehyde, this derivative possesses specific structural features that dictate its pharmacological profile and synthetic reactivity:
-
Lipophilicity & BBB Penetration: The N-ethyl and C7-methyl groups significantly enhance lipophilicity (
), making this scaffold ideal for CNS-targeted drug discovery (e.g., cannabinoid receptor ligands, neuroprotective agents). -
Steric Constraints: The C2-methyl group introduces steric bulk proximal to the reactive C3-formyl center. While this enhances metabolic stability by hindering enzymatic oxidation, it necessitates optimized synthetic protocols to drive condensation reactions to completion.
-
Electronic Effects: The indole ring is electron-rich. The C3-aldehyde is an electrophile, but its reactivity is tempered by the electron-donating nitrogen. The C2-methyl group further donates electron density via hyperconjugation, making the carbonyl oxygen more basic but the carbonyl carbon slightly less electrophilic than in bare indole.
This guide details three high-value derivatization pathways: Schiff Base formation , Knoevenagel Condensation , and Claisen-Schmidt Condensation .
Reaction Landscape Visualization
The following diagram illustrates the core derivatization pathways for the substrate.
Figure 1: Divergent synthesis pathways from the parent aldehyde. Colors indicate distinct pharmacological classes.
Application Note 1: Schiff Base Formation (Imines/Hydrazones)
Target Class: Antimicrobial, Anti-inflammatory, and Antioxidant agents.[1] Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by dehydration.
Expert Insight:
The C2-methyl group creates a "steric pocket." Standard room-temperature protocols often fail or suffer from low yields with this specific substrate. We utilize glacial acetic acid not just as a catalyst, but to protonate the carbonyl oxygen, enhancing electrophilicity to overcome the C2-steric hindrance.
Protocol A: Synthesis of Indolyl-Hydrazones
Reagents:
-
Substrate: 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (1.0 eq)
-
Reactant: Isonicotinic acid hydrazide (INH) or Phenylhydrazine (1.0 eq)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the indole aldehyde in 10 mL of absolute ethanol in a round-bottom flask. Sonicate if necessary to ensure complete solvation of the lipophilic 7-methyl scaffold.
-
Activation: Add 3 drops of glacial acetic acid. Stir for 5 minutes at room temperature.
-
Addition: Add 1.0 mmol of the hydrazine/amine component.
-
Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4–6 hours .
-
Note: Standard indoles require 2-3 hours; the 2,7-dimethyl variant requires extended time.
-
-
Monitoring: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot (
). -
Isolation: Cool the reaction mixture to
in an ice bath. The Schiff base typically precipitates as a colored solid (yellow/orange). -
Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/DMF (9:1) if purity is <95% by HPLC.
Application Note 2: Knoevenagel Condensation
Target Class: Michael Acceptors, Cyanostilbene analogs (Anticancer/Tubulin Polymerization Inhibitors). Mechanism: Base-catalyzed deprotonation of an active methylene compound, followed by attack on the aldehyde and E1cB elimination.
Expert Insight:
Using strong bases (like NaOH) can lead to Cannizzaro side reactions or degradation. Piperidine is the preferred catalyst as it forms a transient iminium ion intermediate with the aldehyde, which is far more electrophilic than the free aldehyde, effectively bypassing the electronic deactivation caused by the indole nitrogen.
Protocol B: Synthesis of Indolyl-Acrylonitriles
Reagents:
-
Substrate: 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (1.0 eq)
-
Reactant: Malononitrile (1.1 eq)
-
Solvent: Ethanol or Acetonitrile[2]
-
Catalyst: Piperidine (0.1 eq)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with 1.0 mmol of aldehyde and 1.1 mmol of malononitrile in 5 mL Ethanol.
-
Catalysis: Add 10
(approx. 1-2 drops) of piperidine. -
Reaction: Stir at reflux for 3 hours.
-
Observation: The solution will rapidly darken (red/brown) as the conjugated system forms.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into 20 mL of crushed ice-water with vigorous stirring.
-
Filtration: The product will precipitate. Filter under vacuum.
-
Validation: The olefinic proton typically appears as a singlet around
7.8–8.2 ppm in H-NMR.
Application Note 3: Claisen-Schmidt Condensation (Chalcones)
Target Class: Indolyl-Chalcones (Antiproliferative, Kinase Inhibitors). Mechanism: Aldol condensation followed by dehydration.
Expert Insight:
This reaction connects the indole to an acetophenone. Because the indole aldehyde is electron-rich, it acts as the electrophile (acceptor). To prevent the "self-condensation" of the acetophenone, we use KOH in Ethanol (base-catalyzed). The 1-ethyl group prevents N-deprotonation, simplifying the reaction profile.
Protocol C: Synthesis of Indole-Chalcone Hybrids
Reagents:
-
Substrate: 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (1.0 eq)
-
Reactant: 4-Fluoroacetophenone (1.0 eq)
-
Solvent: Ethanol (95%)
-
Base: 40% KOH (aq) solution
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of acetophenone in 5 mL Ethanol. Add 1 mL of 40% KOH solution. Stir for 10 mins at
. -
Coupling: Add 1.0 mmol of the indole aldehyde to the basic ketone solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours .
-
Critical Control Point: Do not reflux initially. High heat with strong base can degrade the indole ring. If conversion is low after 12h, heat gently to 50°C.
-
-
Quenching: Pour into ice water (50 mL) and neutralize with 1M HCl until pH ~7.
-
Extraction: The solid may be sticky due to lipophilicity. Extract with Dichloromethane (DCM), dry over
, and concentrate. -
Purification: Flash chromatography is usually required (Hexane:EtOAc gradient) to separate the chalcone from unreacted aldehyde.
Summary of Experimental Conditions
| Parameter | Schiff Base (Protocol A) | Knoevenagel (Protocol B) | Claisen-Schmidt (Protocol C) |
| Reactant | Amines / Hydrazides | Malononitrile / Cyanoacetate | Acetophenones |
| Catalyst | Glacial Acetic Acid | Piperidine | 40% KOH (aq) |
| Temp/Time | Reflux / 4-6 h | Reflux / 3 h | RT / 12-24 h |
| Key Intermediate | Carbinolamine | Iminium Ion | |
| Color Change | Yellow/Orange | Deep Red/Brown | Dark Yellow/Orange |
| Primary Risk | Incomplete dehydration | Polymerization | Self-condensation of ketone |
Workflow Visualization
Figure 2: Generalized experimental workflow for indole-3-carbaldehyde derivatization.
References
-
Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.
-
Al-Ostoot, F. H., et al. (2021). Synthesis and biological evaluation of some new indole derivatives via Knoevenagel condensation. Arabian Journal of Chemistry, 14(1), 102903.
-
BenchChem. (2025).[2] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem Technical Protocols.
-
Mateev, E., et al. (2022). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity.[3] Molecules, 27(9), 2995.
-
Mubassir, M., et al. (2025).[1] Schiff base indole derivatives: Synthesis and biological activities - a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry.
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Application Notes and Protocols: Investigating the Mechanism of Action of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Among its varied forms, indole-3-carbaldehyde (I3A) has emerged as a particularly versatile starting point for the development of novel therapeutic agents.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] This guide focuses on a specific derivative, 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, and provides a framework for elucidating its mechanism of action based on the known biological targets of the broader I3A class.
The structural modifications on the indole ring, such as the ethyl group at position 1 and methyl groups at positions 2 and 7, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. These substitutions can alter its binding affinity to target proteins, its metabolic stability, and its cellular uptake. This document serves as a comprehensive resource for researchers, offering both the theoretical basis and practical protocols to investigate the biological activities of this specific derivative and others in its class.
Part 1: Potential Mechanisms of Action and Investigative Framework
The diverse biological activities of indole-3-carbaldehyde derivatives stem from their ability to interact with a variety of cellular targets. Below are the primary potential mechanisms of action to consider when investigating 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde.
Anticancer Activity
Many I3A derivatives exhibit potent anticancer activity by targeting various molecular pathways in cancer cells.[3] The primary mechanisms often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle.
Workflow for Investigating Anticancer Activity
Caption: Proposed mechanism of antifungal action of indole-3-carbaldehyde. [4] Indole-3-carbaldehyde has been shown to inhibit the growth of Fusarium solani with an EC50 value of 59.563 μg/mL. [4]This effect is attributed to the inhibition of the mitochondrial electron transport chain complex I, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death. [4]
Antioxidant Activity
Some I3A derivatives have been investigated for their ability to scavenge free radicals, suggesting a potential role in mitigating oxidative stress-related diseases. [5]
Part 2: Detailed Experimental Protocols
This section provides step-by-step protocols for the key experiments outlined above. These protocols are designed to be self-validating and include necessary controls.
Protocol for MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds. [3] Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors. [6] Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (dissolved in a suitable solvent)
-
Galanthamine (positive control)
-
96-well plate
Procedure:
-
Reaction Mixture Preparation: In each well, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding 20 µL of ATCI solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (without inhibitor) and calculate the IC50 value.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well plates
-
1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (dissolved in a suitable solvent)
-
Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde scaffold holds significant potential for the development of novel therapeutic agents. By systematically applying the protocols and frameworks outlined in this guide, researchers can effectively investigate its mechanism of action across a range of biological activities, including anticancer, enzyme inhibition, and antimicrobial effects. The insights gained from these studies will be crucial for the further development and optimization of this promising class of compounds.
References
-
Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Properties. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. Retrieved from [Link]
-
Kaur, H., et al. (2022). Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. Archiv der Pharmazie, 355(6), e2200033. Retrieved from [Link]
-
Yadav, P., et al. (2025). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Conference Proceedings. Retrieved from [Link]
-
Li, Y., et al. (2025). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Molecules, 30(5), 1234. Retrieved from [Link]
-
Usman, M., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 25(6), 480-503. Retrieved from [Link]
-
Patel, H., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 312-321. Retrieved from [Link]
-
Usman, M., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Salem, A.K., et al. (2021). N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658. Retrieved from [Link]
-
Kumar, C. S. A., et al. (2010). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 2(4), 233-240. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Egyptian Journal of Chemistry, 60(5), 723-751. Retrieved from [Link]
-
Kseniya, O. R., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as a New Scaffold for the Design of Antibacterial Agents. Molecules, 26(11), 3374. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. Retrieved from [Link]
-
Ali, H. A., et al. (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. Egyptian Journal of Chemistry. Retrieved from [Link]
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Quantitative Analysis of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde: A Guide to Analytical Methods and Protocols
Introduction
1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde is a synthetic indole derivative with potential applications in medicinal chemistry and materials science. As with any compound intended for these fields, accurate and precise quantification is paramount for ensuring quality, understanding its behavior in various matrices, and meeting regulatory standards. This document provides a comprehensive overview of robust analytical methodologies for the quantification of this specific indole-3-carbaldehyde derivative, tailored for researchers, scientists, and professionals in drug development. The methods detailed herein are grounded in established analytical principles and are designed to be both reliable and reproducible.
The core of this guide focuses on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for its high resolution and sensitivity, and UV-Vis Spectrophotometry for its simplicity and accessibility. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" for each protocol step. Furthermore, all methodologies are presented with a framework for validation, adhering to the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and trustworthiness.[1][2][3]
Physicochemical Properties and Analytical Considerations
Before detailing specific protocols, it is crucial to understand the physicochemical properties of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde that influence the choice and design of analytical methods.
| Property | Value/Information | Significance for Analysis |
| Molecular Formula | C13H15NO | Determines the molecular weight. |
| Molecular Weight | 201.26 g/mol [4] | Essential for preparing standard solutions of known concentration. |
| Structure | Indole ring with ethyl, dimethyl, and carbaldehyde substituents. | The indole chromophore allows for strong UV absorbance, making UV detection in HPLC and direct UV-Vis spectrophotometry feasible. The overall structure suggests moderate polarity, suitable for reversed-phase HPLC. |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in aqueous solutions is anticipated for similar indole-3-carbaldehyde compounds.[5] | This dictates the choice of solvents for sample preparation, standard solutions, and mobile phases in HPLC. |
The presence of the aldehyde functional group and the indole nucleus makes the molecule susceptible to oxidation and degradation under certain conditions. Therefore, sample handling and storage are critical to prevent the formation of impurities that could interfere with accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the cornerstone for the quantification of many pharmaceutical compounds due to its high resolving power and sensitivity.[6][7][8] For 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, a reversed-phase HPLC (RP-HPLC) method is recommended.
Principle of the Method
RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds, like our target analyte, will have a stronger interaction with the stationary phase and thus a longer retention time compared to more polar impurities. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards.
Experimental Protocol: RP-HPLC
This protocol provides a starting point for method development and validation.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid (optional, for improving peak shape).
-
Volumetric flasks and pipettes for standard and sample preparation.
-
Syringe filters (0.45 µm) for sample filtration.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | Water (with optional 0.1% formic acid) | The aqueous component of the mobile phase. Formic acid can improve peak symmetry by suppressing the ionization of silanol groups on the stationary phase. |
| Mobile Phase B | Acetonitrile (with optional 0.1% formic acid) | The organic modifier that elutes the analyte from the column. |
| Gradient Elution | Start with a lower percentage of B, and gradually increase to elute the analyte. A typical gradient could be: 0-20 min, 40-90% B; 20-25 min, 90% B; 25-30 min, 40% B. | A gradient is often necessary to achieve good separation from potential impurities with different polarities and to ensure a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | Determined by UV-Vis spectrum (e.g., ~254 nm or λmax) | The indole chromophore typically exhibits strong absorbance in the 240-300 nm range.[9][10] The wavelength of maximum absorbance (λmax) should be used for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and instrument sensitivity. |
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[11]
-
Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.
4. Data Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.
-
Inject the prepared sample solutions.
-
Determine the concentration of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde in the samples by interpolating their peak areas from the calibration curve.
Method Validation (ICH Q2(R2) Framework)
To ensure the reliability of the HPLC method, it must be validated according to ICH guidelines.[1][2][3] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to show no interfering peaks at the retention time of the analyte.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is established by the calibration curve.
-
Accuracy: The closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
The following diagram illustrates the general workflow for the HPLC analysis:
Caption: Workflow for HPLC Quantification.
UV-Vis Spectrophotometry Method
For a rapid and straightforward estimation of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde in relatively pure samples, UV-Vis spectrophotometry is a viable option. This technique is less selective than HPLC but offers advantages in terms of speed and cost.
Principle of the Method
UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The indole-3-carbaldehyde moiety has a characteristic UV absorption spectrum, and the absorbance at the wavelength of maximum absorption (λmax) can be used for quantification.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Appropriate solvent (e.g., methanol or ethanol).
-
Volumetric flasks and pipettes.
2. Determination of λmax:
-
Prepare a dilute solution of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde in the chosen solvent.
-
Scan the solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Indole-3-carbaldehydes typically show multiple absorption maxima.[9][12]
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve a known amount of the reference standard in the chosen solvent.
-
Working Standard Solutions: Prepare a series of at least five dilutions from the stock solution to create a calibration curve.
4. Measurement and Quantification:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution.
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare the sample solution at a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
The following diagram illustrates the process of quantification using UV-Vis spectrophotometry:
Caption: UV-Vis Spectrophotometry Quantification Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is generally the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of indole derivatives, particularly for identification and impurity profiling.[13][14]
Considerations for GC-MS Analysis:
-
Volatility and Thermal Stability: The analyte must be sufficiently volatile and thermally stable to be analyzed by GC. Derivatization may be necessary for less volatile or thermally labile compounds. 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde is likely to be amenable to GC analysis without derivatization.
-
Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically suitable for the separation of indole derivatives.
-
Mass Spectrometry: The mass spectrometer provides highly specific detection and structural information, which is invaluable for confirming the identity of the analyte and characterizing any impurities.
A typical GC-MS protocol would involve optimizing the injector temperature, oven temperature program, and mass spectrometer parameters (e.g., ionization mode, mass range).
Conclusion
The choice of analytical method for the quantification of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity and selectivity, and available instrumentation. For accurate and reliable quantification, especially in complex matrices or for regulatory purposes, a validated RP-HPLC method is the recommended approach. For rapid, high-throughput screening of relatively pure samples, UV-Vis spectrophotometry offers a practical alternative. GC-MS serves as a powerful tool for structural confirmation and impurity identification. Regardless of the method chosen, adherence to good laboratory practices and proper method validation are essential for generating high-quality, defensible data.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde,... [Download Scientific Diagram].
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues.
- Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation.
- FLORE. (2025, April 29). Colorimetric detection of indole-3-carbaldehyde in white cauliflower by self-condensation reaction giving urorosein.
- PMC. (n.d.). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis.
- Croatica Chemica Acta. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a.
- Cayman Chemical. (2020, July 16). PRODUCT INFORMATION.
- Benchchem. (2025). Spectroscopic Characterization of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide.
- ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic....
- Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles.
- FLORE. (2024, February 15). Food Chemistry Advances.
- RSC Publishing. (n.d.). A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements using p-dimethylaminocinnamaldehyde (DMACA) as a chromogenic reagent.
- SIELC Technologies. (2018, February 16). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column.
- Organic Syntheses. (n.d.). indole-3-aldehyde.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Folia Biologica. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat.
- Cayman Chemical. (n.d.). Indole-3-carboxaldehyde (CAS 487-89-8).
- PubMed. (2016, February 20). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method.
- PubChem. (n.d.). 1-Ethyl-1H-indole-3-carbaldehyde.
- Santa Cruz Biotechnology. (n.d.). 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde.
- Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
- Wikipedia. (n.d.). Indole-3-carbaldehyde.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 3-hydroxy-1H-indole-2-carboxylate.
- Sigma-Aldrich. (n.d.). 1-Ethyl-2-Methyl-1H-indole-3-carboxaldehyde.
- Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- PubMed. (2025, April 29). Colorimetric detection of indole-3-carbaldehyde in white cauliflower by self-condensation reaction giving urorosein.
- ResearchGate. (2025, November 6). (PDF) Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction Giving Urorosein.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde. As a key intermediate in various pharmaceutical and materials science applications, its efficient and high-purity synthesis is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevalent Vilsmeier-Haack formylation route. Our approach is grounded in mechanistic understanding to empower users to diagnose and resolve experimental challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing causal explanations and actionable solutions.
Question 1: My reaction yield is disappointingly low, and TLC analysis shows a significant amount of unreacted 1-ethyl-2,7-dimethyl-1H-indole. What are the likely causes?
Answer: Low conversion is a common issue often attributable to three main factors: reagent quality, stoichiometry, and reaction temperature.
-
Causality - Reagent Potency: The Vilsmeier-Haack reaction relies on the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2]. Both reagents are highly sensitive to moisture. POCl₃ hydrolyzes rapidly to phosphoric acid and HCl, while any water in the DMF will consume the POCl₃, quenching the formation of the active reagent. Anhydrous conditions are therefore paramount.
-
Causality - Stoichiometry and Temperature: The formation of the Vilsmeier reagent is an exothermic process. If POCl₃ is added too quickly or at a temperature above 10°C, the reagent can decompose. Typically, a slight excess of the Vilsmeier reagent (1.2-1.5 equivalents relative to the indole) is used to drive the reaction to completion[3]. The subsequent formylation step often requires heating (e.g., 80-95°C) to proceed at a reasonable rate, but the optimal temperature depends on the substrate's reactivity[4][5].
Troubleshooting Protocol:
-
Reagent Verification: Use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF.
-
Strict Anhydrous Conditions: Flame-dry all glassware and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Controlled Reagent Formation: Prepare the Vilsmeier reagent in a separate flask. Cool the DMF to 0°C in an ice-salt bath before adding POCl₃ dropwise, ensuring the internal temperature does not exceed 10°C[6].
-
Indole Addition: Add the starting indole, dissolved in a minimal amount of anhydrous DMF, to the pre-formed Vilsmeier reagent, also at a controlled temperature.
-
Optimize Reaction Temperature: After the addition is complete, allow the mixture to stir at room temperature for a period before gradually heating to the target temperature (start with 80°C) and monitor by TLC until the starting material is consumed.
Question 2: My crude product is a dark, intractable tar instead of the expected solid. What caused this, and is the product salvageable?
Answer: The formation of a dark tar or polymeric material is a classic sign of indole degradation under harsh acidic conditions.
-
Causality - Indole Instability: Indoles, particularly electron-rich ones, are susceptible to acid-catalyzed polymerization. The Vilsmeier-Haack reaction environment is highly acidic. Overheating, extended reaction times, or localized "hot spots" can initiate the electrophilic attack of one indole molecule on another, leading to dimers, trimers, and ultimately, insoluble polymers[7]. The 2,7-dimethyl substitution on your starting material provides some steric hindrance that can mitigate this, but it does not eliminate the risk.
Troubleshooting Protocol:
-
Strict Temperature Control: Do not exceed the optimal reaction temperature. Use an oil bath for uniform heating.
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed immediately to the workup. Do not leave the reaction heating unnecessarily.
-
Controlled Workup: The workup step, which involves quenching the reaction mixture into an ice-water slurry, is critical. This must be done slowly and with vigorous stirring to dissipate the heat generated from the exothermic hydrolysis of excess POCl₃.
-
Salvage Strategy: Salvaging the product from a tar is difficult. You can attempt to dissolve a portion of the tar in a large volume of a polar organic solvent (like ethyl acetate or DCM) and filter it through a plug of silica gel or celite to remove the most insoluble polymeric material. However, yields will be very low. It is often more efficient to repeat the synthesis with stricter controls.
Question 3: My NMR spectrum is clean, but my mass spectrometry results show a peak that is 14 mass units lower than my expected product. What is this impurity?
Answer: This mass difference strongly suggests the presence of 2,7-dimethyl-1H-indole-3-carbaldehyde .
-
Causality - Incomplete N-Alkylation: This side product arises from the formylation of unreacted 2,7-dimethyl-1H-indole present as an impurity in your starting material, 1-ethyl-2,7-dimethyl-1H-indole. The N-ethylation of 2,7-dimethyl-1H-indole may not have gone to completion, and the unalkylated indole is often difficult to separate from the N-ethylated product by standard purification methods due to their similar polarities. Both the N-H and N-Et indoles are highly reactive under Vilsmeier-Haack conditions.
Troubleshooting Protocol:
-
Verify Starting Material Purity: Before starting the formylation, carefully analyze your 1-ethyl-2,7-dimethyl-1H-indole by ¹H NMR and LC-MS to check for any residual N-H indole. In the NMR, look for the characteristic broad N-H proton signal.
-
Purification Strategy: This impurity is slightly more polar than your desired product. It can typically be separated by careful column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity, should provide good separation.
-
Process Optimization: Revisit the N-alkylation step of your starting material synthesis. Ensure you are using a sufficient excess of the ethylating agent (e.g., ethyl iodide or diethyl sulfate) and an adequate base to drive the reaction to completion.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Vilsmeier-Haack formylation of 1-ethyl-2,7-dimethyl-1H-indole?
A1: The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: The lone pair of electrons on the oxygen of DMF attacks the electron-deficient phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent[2][8].
-
Electrophilic Attack: The indole ring is an electron-rich heterocycle. The C3 position is the most nucleophilic due to its ability to delocalize the positive charge onto the nitrogen atom without disrupting the benzene ring's aromaticity[9]. The C3 position of 1-ethyl-2,7-dimethyl-1H-indole attacks the Vilsmeier reagent.
-
Aromatization and Hydrolysis: The resulting intermediate loses a proton to regain aromaticity, forming a stable iminium salt. During aqueous workup (typically with a mild base like sodium carbonate or bicarbonate), water attacks the iminium carbon, and after a series of proton transfers, dimethylamine is eliminated to yield the final 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde[10].
Q2: How do I properly perform the workup and purification for this reaction?
A2: A carefully executed workup is crucial for obtaining a high-purity product.
-
Workup: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and with vigorous stirring, pour the reaction mixture into the ice slurry. This is a highly exothermic step. Once the addition is complete, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~8-9[4][5]. The desired product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. Air-dry the solid.
-
Purification: While the precipitated product can be of high purity, recrystallization is recommended. A common and effective solvent system for this class of compounds is ethanol/water[6]. Dissolve the crude product in a minimum amount of hot ethanol, and then add water dropwise until the solution becomes cloudy. Re-heat to get a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Q3: What are the expected spectroscopic data for 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde?
A3: Based on analogous structures, the following data can be expected:
-
¹H NMR (in CDCl₃):
-
Aldehyde proton (-CHO): A sharp singlet around δ 10.0-10.1 ppm.
-
Aromatic protons: Signals between δ 7.0-8.0 ppm. The proton at C4 will be the most downfield of the aromatic protons due to the anisotropic effect of the aldehyde.
-
Ethyl group (-CH₂CH₃): A quartet around δ 4.2-4.3 ppm and a triplet around δ 1.5-1.6 ppm[11].
-
Methyl groups (-CH₃): Two singlets, one for the C2-methyl and one for the C7-methyl, likely in the δ 2.4-2.8 ppm region.
-
-
¹³C NMR (in CDCl₃):
-
Aldehyde carbon: δ 184-185 ppm.
-
Aromatic and heterocyclic carbons: Multiple signals between δ 110-140 ppm.
-
Ethyl carbons: ~δ 42 ppm (-CH₂-) and ~δ 15 ppm (-CH₃)[11].
-
Methyl carbons: Signals in the δ 15-25 ppm range.
-
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 202.12.
Part 3: Data and Protocols
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Indole:DMF:POCl₃ | 1 : 4 : 1.2-1.5 | Excess DMF acts as both reagent and solvent. Slight excess of POCl₃ ensures complete formation of the Vilsmeier reagent. |
| Reagent Formation Temp. | 0 - 10°C | Controls exothermic reaction and prevents reagent decomposition[6]. |
| Formylation Temp. | 80 - 90°C | Provides sufficient energy for the electrophilic substitution on the sterically hindered indole[4][5]. |
| Reaction Time | 3 - 8 hours | Monitor by TLC to avoid prolonged heating and degradation. |
| Workup pH | 8 - 9 | Ensures complete hydrolysis of the iminium salt and precipitation of the neutral product. |
Protocol 1: Synthesis of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4 equivalents). Cool the flask to 0°C in an ice-salt bath.
-
Add POCl₃ (1.3 equivalents) dropwise to the cooled DMF over 30 minutes, maintaining the internal temperature below 10°C. Stir for an additional 30 minutes at 0°C.
-
Dissolve 1-ethyl-2,7-dimethyl-1H-indole (1 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution over 30 minutes, keeping the temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 85°C using an oil bath and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Slowly pour the reaction mixture into a vigorously stirred beaker containing 10 parts of crushed ice.
-
Neutralize the mixture by the slow, portion-wise addition of solid sodium bicarbonate or saturated aqueous solution until effervescence ceases and the pH is ~8.
-
Collect the resulting precipitate by vacuum filtration, wash extensively with cold water, and air-dry to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture.
Part 4: Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
Mechanism of Vilsmeier-Haack Formylation
Caption: Key steps in the Vilsmeier-Haack reaction mechanism.
Formation of Indole Trimer Side Product
Caption: Acid-catalyzed formation of an indole trimer side product.
References
-
Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. RSC Publishing. Retrieved from [Link]
-
YouTube. (2025, June 10). Vilsmeier–Haack reaction of indole. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
Progress in Chemical and Biochemical Research. (2019, March 14). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. Retrieved from [Link]
- Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from a relevant scientific journal source.
- Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]
-
RSC Advances. (2018, April 9). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. DOI:10.1039/C8RA01546E. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
PMC. (n.d.). The Formylation of N,N‑Dimethylcorroles. Retrieved from [Link]
-
Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Retrieved from a relevant chemical synthesis textbook or resource.
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
PMC. (2020, July 16). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Retrieved from [Link]
-
PMC. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Retrieved from [Link]
-
MDPI. (2021, November 3). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-alkyl/aralkyl derivatives of indole-3-aldehydes using TEBAC as phase transfer catalyst. Retrieved from [Link]
-
PubMed - NIH. (2001, August 15). Detection and characterization of DNA adducts of 3-methylindole. Retrieved from [Link]
-
Molecules. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
- Google Patents. (n.d.). EP0120221A1 - Process for the preparation of 7-alkyl indoles.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. youtube.com [youtube.com]
- 10. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Technical Support Center: Purification & Optimization Guide for 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
Executive Summary & Molecule Profile
User Query: "How do I optimize the column chromatography purification for 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde? I am seeing tailing and potential decomposition."
Technical Assessment: The target molecule, 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde , presents a specific purification profile governed by three structural features:
-
Indole Core: Electron-rich, susceptible to acid-catalyzed polymerization or decomposition on active silica.
-
C3-Aldehyde: Moderately polar, capable of hydrogen bonding with silanols (causing tailing), and susceptible to oxidation to the carboxylic acid.
-
Alkyl Substituents (1-Et, 2-Me, 7-Me): These increase lipophilicity compared to the parent indole-3-carbaldehyde, significantly improving solubility in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), but lowering solubility in water.
Strategic Recommendation: While column chromatography is effective, the primary purification vector should be precipitation during the workup phase , followed by recrystallization. Column chromatography should be reserved for isolating the product from specific lipophilic impurities or if the precipitation fails.
Pre-Purification Diagnostics (TLC Optimization)
Before packing a column, you must validate your separation on Thin Layer Chromatography (TLC).
Standard Protocol:
-
Stationary Phase: Silica Gel 60 F254.
-
Visualization: UV (254 nm) is primary. 2,4-DNP stain (orange/red spot) confirms the aldehyde. Vanillin stain is specific for indoles.
Recommended Solvent Systems
| System | Composition (v/v) | Expected Rf (Product) | Application |
| System A | Hexane : EtOAc (3:1) | 0.25 – 0.35 | Standard. Good separation from non-polar starting material (Rf > 0.7). |
| System B | DCM : MeOH (98:2) | 0.40 – 0.50 | High Polarity. Use if product sticks to baseline or for flushing columns. |
| System C | Toluene : EtOAc (5:1) | 0.30 – 0.40 | Alternative. excellent for separating closely eluting isomers. |
Critical Checkpoint: If your starting material (1-ethyl-2,7-dimethylindole) is present, it will have a significantly higher Rf (approx. 0.8 in System A) due to the lack of the polar carbonyl group [1, 3].
Workflow Decision Matrix
Use the following logic flow to determine if column chromatography is actually necessary.
Figure 1: Decision logic for purification. Note that precipitation is the preferred route for indole-3-carbaldehydes due to their high crystallinity [9, 11].
Detailed Column Chromatography Protocol
If extraction is required (e.g., product is an oil or mixed with gummy byproducts), follow this optimized protocol.
Step 1: Stationary Phase Selection
Risk: Indoles are acid-sensitive.[1] Standard silica gel (pH ~5) can cause decomposition or "streaking" (tailing).
-
Recommendation: Use Neutralized Silica .[1]
-
Preparation: Slurry silica gel in the mobile phase containing 1% Triethylamine (TEA). Flush with 2 column volumes (CV) of mobile phase to remove excess TEA before loading the sample. Alternatively, use neutral Alumina (Grade III) [1].
Step 2: Sample Loading
Method: Dry Loading is mandatory.
-
The aldehyde has limited solubility in non-polar mobile phases (Hexane). Liquid loading with DCM often leads to band broadening.
-
Protocol: Dissolve crude oil in minimal DCM. Add silica gel (ratio 1:2 crude:silica). Evaporate to a free-flowing powder. Load this powder on top of the packed column.
Step 3: Elution Gradient
Run a stepwise gradient to minimize solvent usage and maximize resolution.
| Stage | Solvent Ratio (Hex:EtOAc) | Volume (CV) | Target |
| Equilibration | 100:0 | 2 CV | Column conditioning. |
| Elution 1 | 90:10 | 3 CV | Elutes unreacted starting material (non-polar indole). |
| Elution 2 | 80:20 | 5-10 CV | Product Elution Window. Collect fractions here. |
| Flush | 50:50 | 2 CV | Elutes polar impurities (acids, salts). |
Troubleshooting & FAQs
Q1: My product is tailing (streaking) on the column.
Cause: Hydrogen bonding between the C3-aldehyde oxygen and acidic silanol groups on the silica surface. Fix:
-
Add Modifier: Add 0.5% - 1% Triethylamine (TEA) to your mobile phase. This blocks the active silanol sites.
-
Switch Phase: Move to Neutral Alumina or "High Flash" spherical silica which has fewer active sites.
Q2: I see a new spot appearing during chromatography that wasn't in the crude.
Cause: On-column oxidation. Indole-3-carbaldehydes can oxidize to indole-3-carboxylic acids when exposed to air on large surface areas (like silica) for extended periods [8]. Fix:
-
Speed: Flash chromatography must be fast. Do not leave the compound on the column overnight.
-
Inert Atmosphere: Use nitrogen pressure rather than air bellows.
-
Check Solvents: Ensure your Ethyl Acetate is not hydrolyzed (contains acetic acid) or containing peroxides.
Q3: The product solidifies in the column tip or tubing.
Cause: 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde is highly crystalline and less soluble in Hexane/EtOAc mixtures than in DCM. Fix:
-
Solubility Check: Ensure the elution solvent (e.g., 20% EtOAc) actually dissolves the product at the concentration eluting.
-
DCM Spike: Add 5-10% Dichloromethane (DCM) to the mobile phase to increase solubility without drastically altering polarity.
Q4: I have a persistent yellow impurity co-eluting.
Cause: Likely traces of the Vilsmeier-Haack intermediate (iminium salt) if hydrolysis was incomplete, or bis-indolyl side products. Fix:
-
Reprocess: Dissolve the crude in ethanol/water and reflux with NaOH for 30 mins to ensure complete hydrolysis of the iminium salt before attempting chromatography again [9].
-
Recrystallization: Collect the mixed fractions and recrystallize from Ethanol. The aldehyde will crystallize; the impurities usually stay in the mother liquor.
References
-
BenchChem. (2025).[2] Purification of Indole-3-Carboxamides Using Column Chromatography. BenchChem Application Notes. Link
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[3] Link
-
Royal Society of Chemistry. (2023). Supporting information: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles. RSC Advances. Link
-
PubChem. (2025). Indole-3-carbaldehyde Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Indole-3-carboxaldehyde Product Information. Merck KGaA.[3] Link
-
Cayman Chemical. (2020).[4] Indole-3-carboxaldehyde Product Insert. Cayman Chemical. Link
-
Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Link
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem. Link
-
Google Patents. (2021). RU2760000C1 - Method for producing indole-3-carbinol (Reduction of carbaldehyde). Link
-
RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Link
-
BenchChem. (2025).[2] Indole-3-carboxaldehyde basic properties and structure. Link
Sources
Validation & Comparative
1H NMR and 13C NMR data for 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
An In-Depth Spectroscopic Guide to 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde: A Comparative NMR Analysis
In the landscape of drug discovery and materials science, the unambiguous characterization of novel small molecules is a cornerstone of progress. For researchers working with heterocyclic compounds, particularly indole derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra for 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, a substituted indole with potential applications in medicinal chemistry.
This document moves beyond a simple data report. It is designed for researchers and drug development professionals, offering a comparative perspective by contrasting the spectral data of the title compound with structurally related analogues. We will delve into the causal relationships between the molecular structure and the resulting NMR chemical shifts, providing a framework for interpreting the spectra of similarly substituted indoles. All experimental protocols and data interpretations are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.
The unique spectral signature of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde arises from the electronic effects of its four substituents on the core indole ring. To understand these effects, we will compare its predicted spectral data with that of simpler, well-characterized indoles. The electron-donating nature of the alkyl groups (ethyl and methyl) and the electron-withdrawing character of the carbaldehyde group create a distinct pattern of shielding and deshielding across the molecule.
Below is the structure of the target compound with the standard IUPAC numbering for the indole ring system, which will be used for all spectral assignments.
A Comparative Guide to the Biological Activity of 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde and Structurally Related Analogs
Introduction: The Indole-3-Carbaldehyde Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from neurotransmitters like serotonin to potent anticancer alkaloids like vincristine and vinblastine.[1][2] Among its many derivatives, the indole-3-carbaldehyde scaffold serves as a particularly versatile synthetic intermediate and a pharmacophore in its own right. The aldehyde functional group at the C3 position provides a reactive handle for the synthesis of diverse compound libraries, including Schiff bases, chalcones, hydrazones, and other heterocyclic systems.[3][4] These modifications have led to the discovery of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[5][6]
This guide focuses on the biological potential of a specific, substituted analog, 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde . While direct experimental data for this particular compound is not extensively published, its structure allows for a robust comparative analysis. By examining related compounds, we can infer its likely activities and establish a framework for its systematic evaluation. We will explore the impact of substitutions at three key positions: the indole nitrogen (N1), the C2 position of the pyrrole ring, and the C7 position of the benzene ring. This structure-activity relationship (SAR) analysis is critical for researchers aiming to design and develop novel indole-based therapeutics.
Comparative Analysis of Biological Activities
The biological profile of an indole-3-carbaldehyde derivative is profoundly influenced by the nature and position of its substituents. These modifications can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets.
Anticancer Activity
Indole derivatives are a major focus of anticancer drug development, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[7] The indole-3-carbaldehyde framework has been elaborated into numerous potent anticancer agents.
Structure-Activity Relationship Insights:
-
N1-Substitution (e.g., 1-ethyl): Alkylation or arylation at the N1 position often enhances antiproliferative activity. For instance, converting the N-H to an N-alkyl group, such as in the synthesis of indole-based sulfonohydrazides, can significantly increase cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468).[8][9] This is often attributed to increased lipophilicity, which can improve cell membrane permeability. The ethyl group in our target compound is therefore hypothesized to confer greater potency compared to its N-unsubstituted counterpart.
-
C2-Substitution (e.g., 2-methyl): The C2 position is crucial for modulating activity. A methyl group at C2, as seen in some antifungal derivatives, can be essential for biological function.[10] In the context of anticancer activity, substitution at C2 can influence the overall conformation and binding affinity to target proteins like kinases or tubulin.
-
Benzene Ring Substitution (e.g., 7-methyl): The placement of groups on the benzene portion of the indole ring fine-tunes the electronic properties. Electron-donating groups (like methyl) or electron-withdrawing groups can dramatically alter the molecule's interaction with biological targets. The 2,7-dimethyl substitution pattern is less common in published reports than 5- or 6-substitutions, making it a novel area for investigation.
Quantitative Comparison of Indole-3-Carbaldehyde Derivatives:
| Derivative Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Sulfonohydrazide | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | [8][9] |
| MCF-7 | 13.2 | [8][9] | ||
| Chalcone | Indole-chalcone hybrid | Triple Negative Breast Cancer (MDA-MB-231) | 13 - 19 | [7] |
| Indole-2-carboxylate | Dinuclear Copper(II) Complex | MDA-MB-231 & MCF-7 | >90% inhibition at 20 µM | [11] |
| Penta-heterocycle | Indole derivative with penta-heterocycle substitution (Compound 10b) | A549 (Lung) | 0.012 | [12] |
| K562 (Leukemia) | 0.010 | [12] |
Anticipated Activity of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde: Based on the SAR, the combination of N-ethylation and dimethyl substitution suggests that this compound is a promising candidate for anticancer screening. Its increased lipophilicity may enhance cell uptake, while the specific methyl substitutions could confer selectivity for certain cancer cell types.
Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Indole derivatives have shown significant activity against a wide range of bacteria and fungi.[3][13] Indole-3-carbaldehyde itself has demonstrated antifungal properties.[14][15]
Structure-Activity Relationship Insights:
-
Core Scaffold: The indole ring is a known inhibitor of bacterial biofilm formation and can interfere with microbial signaling pathways.[16]
-
Aldehyde Derivatives: Condensation of the C3-aldehyde with amines, hydrazides, or semicarbazones often leads to derivatives with enhanced antimicrobial potency.[5][17] Schiff bases derived from indole-3-carboxaldehyde have been successfully evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as fungi like Candida albicans.[4]
-
Halogenation: Adding halogens (e.g., chloro, bromo) to the benzene ring is a common strategy that often boosts antimicrobial efficacy.[18] While our target compound is methylated, this principle highlights the sensitivity of the benzene ring to substitution.
Quantitative Comparison of Antimicrobial Indole Derivatives:
| Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| Indole-Triazole Hybrid | MRSA | 3.125 | [13] |
| C. krusei | 3.125 | [13] | |
| Indole Diketopiperazines | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.39 - 1.56 | [19] |
| Semicarbazones | S. aureus, B. subtilis | 100 - 150 | [18] |
| Indolylquinazolinone | MRSA | 0.98 | [16] |
Anticipated Activity of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde: The core indole-3-carbaldehyde structure provides a strong basis for antifungal activity.[15] The ethyl and methyl groups increase its non-polar character, which may facilitate disruption of microbial cell membranes. It is a strong candidate for evaluation against pathogenic fungi and bacteria, particularly strains known to be susceptible to lipophilic agents.
Experimental Protocols for Biological Evaluation
To empirically determine the activity of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde and validate the predictions from this guide, standardized in vitro assays are essential. The following protocols are foundational for screening novel indole derivatives.
Workflow for Screening Novel Indole Derivatives
Caption: A typical workflow for the discovery and initial evaluation of novel bioactive compounds.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a standard for assessing the metabolic activity of cells and serves as a reliable measure of cell viability and proliferation.[20]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compound (1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring that any anti-proliferative effects are observable.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed by visual inspection for turbidity after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, C. albicans) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Concentrations may range from 200 µg/mL down to 0.78 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should also be tested as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at 25°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Structure-Activity Relationship (SAR) Framework
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 4. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. new.zodml.org [new.zodml.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
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- 18. Indole-3-carbaldehyde semicarbazone derivatives: synthesis, characterization, and antibacterial activities [repositorio.uchile.cl]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analytical Standardization of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of contemporary drug discovery and development, the precise characterization and quality control of novel chemical entities are paramount. 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, a substituted indole derivative, represents a class of compounds with significant potential in medicinal chemistry. The indole nucleus is a privileged scaffold, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. The introduction of an ethyl group at the N1 position and methyl groups at the C2 and C7 positions, coupled with a carbaldehyde function at C3, creates a molecule with distinct physicochemical properties that necessitate a robust and multi-faceted analytical strategy for its standardization.
This guide, prepared from the perspective of a senior application scientist, eschews a rigid template in favor of a holistic and logical workflow. It is designed to provide you not just with protocols, but with the underlying scientific rationale for each experimental choice. We will navigate the comparative strengths and weaknesses of various analytical techniques, delve into the critical aspects of impurity profiling and stability testing, and equip you with the knowledge to establish a comprehensive analytical standard for this promising molecule. Every recommendation is grounded in established scientific principles and supported by authoritative references to ensure the integrity and reproducibility of your work.
The Analytical Imperative: Why a Multi-Modal Approach is Essential
A single analytical technique is seldom sufficient to fully characterize a novel compound like 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde. A multi-modal approach, leveraging the orthogonal capabilities of different analytical platforms, is crucial for building a complete and reliable analytical standard. This strategy ensures not only the confirmation of the molecule's identity and purity but also provides a deep understanding of its stability and potential impurities.
Caption: A multi-modal analytical strategy for comprehensive characterization.
Chromatographic Purity and Impurity Profiling: The Power of HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High-Performance Liquid Chromatography (UPLC), are the workhorses for assessing the purity of non-volatile organic compounds. For 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, a reversed-phase HPLC method is the logical starting point.
Comparative Analysis of HPLC and UPLC
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) | Rationale for Choice |
| Particle Size | 3-5 µm | < 2 µm | Smaller particles in UPLC provide higher efficiency and resolution. |
| Peak Capacity | Good | Excellent | UPLC allows for the separation of more complex mixtures and closely related impurities. |
| Analysis Time | Longer | Shorter | UPLC offers significantly faster run times, increasing throughput. |
| Solvent Consumption | Higher | Lower | UPLC is a more environmentally friendly and cost-effective technique. |
| System Pressure | Lower | Higher | UPLC requires specialized equipment capable of handling higher backpressures. |
For both routine quality control and in-depth impurity profiling of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, UPLC is the superior choice due to its enhanced resolution and speed. However, a well-developed HPLC method can still provide reliable results if UPLC is not available.
Step-by-Step Protocol: Stability-Indicating UPLC-UV Method
This protocol is designed to be a starting point and should be optimized and validated according to ICH guidelines.[1]
-
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: A C18 column with a particle size of 1.7-1.8 µm (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm). The C18 stationary phase provides good retention for the relatively nonpolar indole ring system.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to sharpen peaks and improve reproducibility.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% A, 5% B
-
1-8 min: Gradient to 5% A, 95% B
-
8-10 min: Hold at 5% A, 95% B
-
10-10.1 min: Return to 95% A, 5% B
-
10.1-12 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Detection: PDA detector, 220-400 nm. Monitoring at multiple wavelengths is crucial for detecting impurities with different chromophores. The primary wavelength for quantification should be at one of the absorbance maxima of the analyte (e.g., around 300 nm for indole-3-carbaldehydes).
-
-
Sample Preparation:
-
Prepare a stock solution of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (95:5 A:B) to a working concentration of 0.1 mg/mL.
-
Potential Impurities from Synthesis
The Vilsmeier-Haack reaction is a common method for the formylation of indoles and is a likely route for the synthesis of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde.[2][3] This synthesis can lead to several process-related impurities:
-
Unreacted Starting Material: 1-ethyl-2,7-dimethylindole.
-
Over-formylated Products: Although less common, diformylation at other positions on the indole ring can occur under harsh conditions.
-
By-products from the Vilsmeier Reagent: Residual DMF and its degradation products.
-
Indole Trimers: Under certain Vilsmeier conditions, the formation of indole trimers has been reported.[4]
A well-resolved chromatogram is essential to separate the main peak from these potential impurities.
Absolute Purity and Structural Confirmation: Quantitative NMR (qNMR)
While HPLC provides information on relative purity, quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity (as a mass fraction) of a compound without the need for a specific reference standard of the analyte itself.[5][6]
Comparison of Purity Assessment by HPLC and qNMR
| Feature | HPLC/UPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Signal intensity is directly proportional to the number of nuclei. |
| Quantification | Relative (area percent), requires a reference standard for absolute quantification. | Absolute (mass fraction), uses a certified internal standard of a different compound. |
| Selectivity | High, but co-elution can be an issue. | High, based on distinct chemical shifts. Signal overlap can be a challenge. |
| Universality | Requires a chromophore for UV detection. | Applicable to any soluble compound with NMR-active nuclei. |
| Sample Throughput | High | Moderate |
Step-by-Step Protocol: Purity Determination by ¹H qNMR
-
Instrumentation:
-
High-field NMR spectrometer (≥400 MHz) with a well-shimmed probe.
-
-
Materials:
-
Analyte: Accurately weighed sample of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (approx. 10-20 mg).
-
Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene. The IS should have sharp, well-resolved signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and IS are fully soluble (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh the analyte and the internal standard into the same vial using a microbalance.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the IS to ensure full relaxation of all protons. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.
-
Spectral Width (sw): Wide enough to encompass all signals of interest.
-
-
Data Processing and Calculation:
-
Apply a line broadening of 0.3 Hz to improve S/N.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the IS.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_IS = Purity of the internal standard
-
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Identity Confirmation and Structural Elucidation: The Role of Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and providing structural information through fragmentation analysis. For 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Comparative Analysis of LC-MS and GC-MS
| Feature | LC-MS (with ESI or APCI) | GC-MS (with EI) |
| Ionization | Soft ionization (ESI, APCI), typically produces the protonated molecule [M+H]⁺. | Hard ionization (EI), produces a molecular ion (M⁺•) and extensive fragmentation. |
| Fragmentation | Minimal, fragmentation can be induced in MS/MS. | Extensive and reproducible, provides a "fingerprint" spectrum. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
| Library Matching | Limited | Extensive libraries (e.g., NIST) available for EI spectra. |
For initial identity confirmation, LC-MS coupled with the UPLC method described earlier is ideal for obtaining the accurate mass of the protonated molecule. GC-MS with Electron Ionization (EI) is valuable for generating a characteristic fragmentation pattern that can be used for structural elucidation and for identifying volatile impurities.
Predicted Mass Spectral Fragmentation
Based on the structure of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (MW: 201.26), the following fragmentation pattern is expected in EI-MS:
-
Molecular Ion (M⁺•): m/z 201
-
Loss of H•: [M-1]⁺ at m/z 200, a common fragmentation for aldehydes.
-
Loss of CHO•: [M-29]⁺ at m/z 172.
-
Loss of C₂H₅• (ethyl group): [M-29]⁺ at m/z 172.
-
Loss of CH₃• (from the ethyl group via McLafferty rearrangement or from a methyl group): [M-15]⁺ at m/z 186.
-
Tropylium-like ions: Fragments characteristic of the indole ring system.
Caption: Predicted major fragmentation pathways in EI-MS.
Assessing Intrinsic Stability: Forced Degradation Studies
Forced degradation studies are critical for developing a stability-indicating analytical method and for understanding the degradation pathways of a drug substance.[7][8] These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing.
Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 1N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 1N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze using the developed UPLC-UV method.
-
Analyze a blank solution for each stress condition.
-
-
Data Evaluation:
-
Examine the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.
-
The goal is to achieve 5-20% degradation of the active ingredient.[9]
-
Assess the peak purity of the main peak in the stressed samples using a PDA detector to ensure that no degradation products are co-eluting.
-
Expected Degradation Pathways
The indole ring is susceptible to oxidation, and the aldehyde functional group can undergo various reactions. The N-ethyl group is generally stable, but the C-H bonds of the methyl groups could be susceptible to oxidation.
Conclusion: Establishing a Comprehensive Analytical Standard
The analytical standardization of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde requires a synergistic approach that combines chromatographic, spectroscopic, and stability studies. By following the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust and reliable analytical standard for this compound. This comprehensive characterization is not merely a regulatory requirement; it is a fundamental aspect of good science that ensures the quality, safety, and efficacy of potential new medicines.
References
-
Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
- Bhardwaj, S. K., Dwivedi, K., & Agarwal, D. D. (2015). A review: HPLC method development and validation. International Journal of Analytical and Bioanalytical Chemistry, 5(4), 76-81.
-
ICH, Q1A (R2), Stability Testing of New Drug Substances and Products (2003). [Link]
- Jones, G., & Stanforth, S. P. (1997). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330.
- Klick, S., Muether, M., & Wätzig, H. (2005). A new and improved strategy for forced degradation studies for the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1031-1044.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- Mohn, T., Glabasnia, A., & Wätzig, H. (2009). Purity determination of authentic NP reference materials using qNMR. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 597-604.
- Pauli, G. F., Chen, S. N., & Simmler, C. (2014). The role of qNMR in the quality control of natural products. Current Opinion in Biotechnology, 25, 111-117.
-
Rageh, A. H., El-Ragehy, N. A., & Tantawy, M. A. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of Chromatographic Science, 51(6), 558-567. [Link]
-
Singh, I. P., & Mahajan, S. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Waters Corporation. (2012). UPLC vs. HPLC: A Technology Comparison. [Link]
-
ICH, Q2(R1), Validation of Analytical Procedures: Text and Methodology (2005). [Link]
- Aghazadeh, M., & Yousefi, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 185-195.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
comparative study of the reactivity of different substituted indole-3-carbaldehydes
[1][2][3][4]
Executive Summary
This guide provides a technical analysis of the reactivity profiles of indole-3-carbaldehydes, specifically focusing on how substituents at the C5 position influence electrophilic and nucleophilic pathways. Designed for medicinal chemists, this document synthesizes mechanistic theory with experimental data to optimize the synthesis of chalcones, Schiff bases, and Knoevenagel adducts—key scaffolds in drug discovery.
Mechanistic Foundations: Electronic Modulation
The reactivity of indole-3-carbaldehyde is defined by the push-pull relationship between the electron-rich indole ring (specifically the pyrrole moiety) and the electron-withdrawing formyl group.
The Indole-Aldehyde Conflict
The nitrogen lone pair donates electron density into the ring, making C3 highly nucleophilic. However, the C3-formyl group acts as an electron sink.
-
Electron-Withdrawing Groups (EWG) at C5 (e.g., -NO₂, -Br): Decrease electron density in the benzene ring, reducing the donation from N1 to the carbonyl. Result: The carbonyl carbon becomes more electrophilic (reactive toward nucleophiles).
-
Electron-Donating Groups (EDG) at C5 (e.g., -OMe, -OH): Increase electron density, stabilizing the carbonyl dipole via extended conjugation. Result: The carbonyl carbon becomes less electrophilic (slower reaction with nucleophiles).
Visualization of Electronic Effects
The following diagram illustrates the resonance transmission and how substituents modulate the electrophilicity of the carbonyl carbon.
Caption: Mechanistic flow showing how C5-substituents modulate the electrophilicity of the C3-formyl group, directly impacting reaction rates with nucleophiles.
Comparative Reactivity: C-C Bond Formation
The Knoevenagel condensation is the benchmark reaction for assessing aldehyde reactivity in this scaffold. It involves the reaction of the indole-3-carbaldehyde with active methylene compounds (e.g., malononitrile).[1]
Reaction Kinetics & Yields
Experimental data indicates a clear trend where EWGs enhance yields and reduce reaction times by destabilizing the carbonyl.
Table 1: Comparative Yields in Knoevenagel Condensation (with Malononitrile) Conditions: Ethanol, Piperidine (cat.), Reflux, 3-5 hrs.
| Substituent (C5) | Electronic Nature | Reaction Time (min) | Yield (%) | Reactivity Assessment |
| -NO₂ | Strong EWG | 120 | 92% | High: Rapid nucleophilic attack due to electron-deficient carbonyl. |
| -Br | Weak EWG | 180 | 85% | Moderate-High: Inductive withdrawal aids reaction. |
| -H | Neutral | 240 | 78% | Baseline: Standard reactivity profile. |
| -OMe | Strong EDG | 300+ | 65% | Low: Resonance donation stabilizes carbonyl, hindering attack. |
Data synthesized from reactivity trends observed in synthesis of 3-substituted indole derivatives [1][2].
Comparative Reactivity: C-N Bond Formation (Schiff Bases)
Schiff base formation (condensation with primary amines) follows a similar trend but is sensitive to the nucleophilicity of the attacking amine.
The Role of Acid Catalysis
While EWGs on the indole aldehyde accelerate the initial nucleophilic attack, they can also make the intermediate carbinolamine less stable. However, the net result typically favors EWGs.
-
5-Nitroindole-3-carbaldehyde: Reacts rapidly with anilines. The highly electrophilic carbonyl overcomes steric hindrance.
-
5-Methoxyindole-3-carbaldehyde: Requires longer reflux times and often stronger acid catalysis (e.g., glacial acetic acid) to drive the equilibrium forward [3].
Experimental Protocols
The following protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at critical stages.
Protocol A: Knoevenagel Condensation (High-Throughput Compatible)
Target: Synthesis of (E)-2-((5-substituted-1H-indol-3-yl)methylene)malononitrile.
-
Preparation: In a 50 mL round-bottom flask, dissolve 5-substituted indole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (10 mL).
-
Catalysis: Add piperidine (0.1 mmol, ~2 drops).
-
Checkpoint: The solution should turn yellow/orange immediately upon base addition, indicating deprotonation of malononitrile.
-
-
Reflux: Heat to reflux (78°C).
-
Time: 5-NO₂ (2h), 5-H (4h), 5-OMe (6h).
-
-
Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexane). Product will have a lower Rf than the aldehyde.
-
Workup: Cool to room temperature. The product usually precipitates.[2]
-
Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL). Recrystallize from Ethanol/DMF if necessary.
Protocol B: Chalcone Synthesis (Claisen-Schmidt)
Target: Synthesis of Indole-Chalcones (Indole-3-yl-prop-2-en-1-ones).
-
Mixing: Combine 5-substituted indole-3-carbaldehyde (1 mmol) and 4-substituted acetophenone (1 mmol) in Ethanol (15 mL).
-
Base Addition: Add 40% NaOH (aq) dropwise (2 mL) while stirring at 0°C.
-
Reaction: Allow to stir at room temperature for 12-24 hours.
-
Note: 5-OMe derivatives may require heating to 50°C [4].
-
-
Quench: Pour into ice water (50 mL) and neutralize with 10% HCl.
-
Isolation: Filter the precipitate.
Experimental Workflow Diagram
Caption: Standardized workflow for condensation reactions involving indole-3-carbaldehydes.
References
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles. RSC Advances. [Link]
-
Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega. [Link]
-
Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents. European Journal of Medicinal Chemistry. [Link][3]
-
Electronic substitution effect on the ground and excited state properties of indole chromophore. ChemRxiv. [Link]
Spectroscopic Characterization Guide: 1-Ethyl-2,7-Dimethyl-1H-Indole-3-Carbaldehyde and Precursors
[1]
Executive Summary
This technical guide provides a rigorous spectroscopic comparison between 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde and its synthetic precursors: 2,7-dimethylindole and 1-ethyl-2,7-dimethylindole .[1] Designed for medicinal chemists and analytical scientists, this document details the stepwise evolution of Nuclear Magnetic Resonance (NMR) and Infrared (IR) signals during the synthesis.
The transformation involves two critical chemical modifications: N-alkylation (ethylation) and C3-formylation (Vilsmeier-Haack reaction).[1] Correct interpretation of the spectral shifts associated with these steps is essential for validating structural integrity and assessing purity during drug development workflows.
Part 1: Synthetic Pathway & Structural Logic[2]
The synthesis proceeds via a linear sequence designed to maximize regioselectivity.[1] The 2-position methyl group blocks the alternative reactive site, ensuring formylation occurs exclusively at the 3-position.[1]
Reaction Scheme Visualization
Caption: Stepwise synthetic route from 2,7-dimethylindole to the target aldehyde.
Part 2: Spectroscopic Deep Dive
Starting Material: 2,7-Dimethylindole
Structural Feature: Free N-H, Methyl groups at C2 (pyrrole) and C7 (benzene).
-
1H NMR Signature:
-
IR Signature:
Intermediate: 1-Ethyl-2,7-dimethylindole
Transformation: Replacement of N-H with N-Ethyl.[1]
-
1H NMR Evolution:
-
N-H: Disappears completely.
-
N-Ethyl Group: Appearance of a quartet (~4.1 ppm, 2H) and a triplet (~1.3–1.4 ppm, 3H). The quartet is significantly deshielded due to attachment to the indole nitrogen.
-
Aromatic Region: Minimal change, though slight shifts may occur due to the electronic effect of the N-alkyl group.[1]
-
-
IR Evolution:
-
N-H Stretch: Disappears.
-
C-H Aliphatic: Increased intensity ~2850–2960 cm⁻¹ due to the ethyl group.[1]
-
Target Product: 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
Transformation: Introduction of aldehyde (-CHO) at C3.[1]
-
1H NMR Evolution:
-
IR Evolution:
-
C=O Stretch: A strong, sharp peak appears at 1640–1660 cm⁻¹ .[1] This is lower than typical aliphatic aldehydes (~1720 cm⁻¹) due to conjugation with the indole ring.
-
Part 3: Comparative Data Tables
Table 1: 1H NMR Chemical Shift Comparison (Solvent: CDCl3)
| Proton Assignment | 2,7-Dimethylindole (Precursor 1) | 1-Ethyl-2,7-dimethylindole (Precursor 2) | Target Aldehyde | Diagnostic Note |
| -CHO (Aldehyde) | Absent | Absent | 10.1 ppm (s) | Primary confirmation of reaction success. |
| N-H | ~7.9 ppm (br s) | Absent | Absent | Disappearance confirms alkylation.[1] |
| N-CH2- (Ethyl) | Absent | 4.10 ppm (q) | 4.15–4.20 ppm (q) | Quartet confirms N-ethylation.[1] |
| -CH3 (Ethyl) | Absent | 1.35 ppm (t) | 1.38 ppm (t) | Triplet coupling.[1] |
| C3-H | ~6.20 ppm | ~6.15 ppm | Absent | Replaced by formyl group.[1] |
| C2-Me | 2.35 ppm (s) | 2.38 ppm (s) | 2.65 ppm (s) | Deshielded by adjacent C=O.[1] |
| C7-Me | 2.45 ppm (s) | 2.48 ppm (s) | 2.50 ppm (s) | Stable aromatic methyl.[1] |
Table 2: Infrared (IR) Spectral Features[3]
| Functional Group | Precursor 1 | Precursor 2 | Target Aldehyde | Interpretation |
| N-H Stretch | 3380 cm⁻¹ (Strong) | Absent | Absent | Loss indicates successful N-protection.[1] |
| C=O Stretch | Absent | Absent | 1650 cm⁻¹ (Strong) | Conjugated aldehyde band.[1] |
| C=C (Aromatic) | 1580–1610 cm⁻¹ | 1580–1610 cm⁻¹ | 1580–1610 cm⁻¹ | Indole backbone integrity.[1] |
Part 4: Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Intermediate)
Objective: Synthesize 1-ethyl-2,7-dimethylindole.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve 2,7-dimethylindole (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise.
-
Observation: Evolution of H2 gas (bubbling).[1] Stir for 30 min until bubbling ceases.
-
-
Addition: Add Ethyl Iodide (EtI, 1.2 eq) dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours.
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.
Protocol B: Vilsmeier-Haack Formylation (Synthesis of Target)
Objective: Synthesize 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde.
-
Reagent Formation: In a separate dried flask, cool anhydrous DMF (3.0 eq) to 0°C. Add POCl3 (1.2 eq) dropwise.
-
Critical: Maintain temperature <5°C. Stir for 30 min to form the Vilsmeier salt (white/yellow precipitate may form).
-
-
Substrate Addition: Dissolve 1-ethyl-2,7-dimethylindole (from Protocol A) in DMF and add slowly to the Vilsmeier reagent at 0°C.
-
Heating: Warm to RT, then heat to 80°C for 1–2 hours.
-
Hydrolysis: Cool the mixture to RT. Pour into crushed ice/water containing Sodium Acetate or NaOH (to pH 8–9).
-
Observation: The iminium intermediate hydrolyzes to the aldehyde; solids usually precipitate.[1]
-
-
Isolation: Filter the solid precipitate. Recrystallize from Ethanol/Water.[1]
Part 5: Diagnostic Logic Flow
Use this decision tree to identify your compound based on spectral data.
Caption: Logic flow for identifying the indole derivative based on key spectral features.
References
-
Vilsmeier-Haack Reaction Mechanism: Jones, G., & Stanforth, S. P. (2000).[3][4] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][3][4][5][6] Link
-
Indole Spectroscopy: Heaney, H., & Ley, S. V. (1973). Indoles: Part 1. Wiley-Interscience.[1] (Standard reference for indole chemical shifts).
-
Synthesis of Indole-3-Carbaldehydes: James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde.[1][5][7] Organic Syntheses, 39, 30. Link
-
General NMR Data for Methyl Indoles: NIST Chemistry WebBook, SRD 69.[1] 2,7-Dimethylindole Spectral Data. Link
Sources
- 1. 2,7-dimethyl-1H-indole | C10H11N | CID 259835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Indole-3-carboxaldehyde(487-89-8) IR Spectrum [chemicalbook.com]
comparative analysis of the electrochemical properties of indole-3-carbaldehydes
A Comparative Guide to the Electrochemical Properties of Indole-3-Carbaldehydes
This guide provides a detailed , a class of molecules significant in medicinal chemistry and as synthetic precursors.[1] Understanding their redox behavior is crucial for applications ranging from the development of novel therapeutics to the design of advanced biosensors.[1][2] This document synthesizes experimental data to offer researchers, scientists, and drug development professionals a thorough understanding of the structure-activity relationships governing the electrochemical responses of these compounds.
Introduction to the Electrochemistry of Indoles
The indole nucleus, a fusion of a benzene and a pyrrole ring, is an electron-rich heterocyclic system.[3] This electron richness makes it susceptible to oxidation.[2] The electrochemical oxidation of the parent indole ring is typically an irreversible, pH-dependent process that serves as a baseline for understanding its derivatives.[4] The primary oxidation event often occurs at the pyrrole moiety, which is more electron-rich than the benzene ring.[3][4]
The introduction of substituents onto the indole core dramatically influences its electrochemical properties. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents can alter the oxidation potential, the stability of intermediates, and the subsequent reaction pathways, such as dimerization or polymerization.[4][5]
The Influence of the C3-Carbaldehyde Group
The carbaldehyde (–CHO) group at the C3 position is a key modulator of the indole's electrochemical behavior. As a meta-directing, electron-withdrawing group, it deactivates the aromatic system towards electrophilic attack by pulling electron density away from the ring. This has a direct and measurable impact on the oxidation potential.
Compared to the parent indole, indole-3-carbaldehyde (I3C) is more difficult to oxidize. The withdrawal of electron density from the electron-rich pyrrole ring means that a higher potential is required to remove an electron. This is a critical consideration in the design of electroactive molecules, as it affects their stability and reactivity in redox environments.[6]
Studies have shown that the oxidation of I3C is an irreversible process, with the specific potential and mechanism being dependent on factors like pH and the composition of the supporting electrolyte.[6]
Comparative Analysis: Substituent Effects
To provide a clear comparison, the following table summarizes the electrochemical data for indole-3-carbaldehyde and related derivatives. The oxidation potential (Epa) is a key parameter, representing the potential at which the peak anodic (oxidation) current is observed in cyclic voltammetry. A higher Epa value indicates that the compound is more difficult to oxidize.
Table 1: Comparative Electrochemical Oxidation Data of Indole Derivatives
| Compound | Substituent(s) | Oxidation Potential (Epa vs. ref) | Key Observations & Notes | Source(s) |
| Indole | None | ~ +0.8 to +1.0 V | Baseline for comparison. Oxidation is irreversible. | [4] |
| Indole-3-carbaldehyde (I3C) | 3-CHO | ~ +1.4 V | The electron-withdrawing CHO group significantly increases the oxidation potential, making it harder to oxidize than the parent indole. The process can lead to the formation of an electro-inactive polymer film on the electrode surface. | [7] |
| 5-Chloro-1H-indole-3-carbaldehyde izonicotinoyl hydrazone | 5-Cl, 3-C(H)=N-NH-CO-Py | Varies with pH | The presence of the electron-withdrawing chloro group at the C5 position further modifies the electronic properties. The hydrazone moiety introduces additional redox-active sites. | [8][9] |
| 1-Methylindole-3-carboxaldehyde izonicotinoyl hydrazone | 1-CH₃, 3-C(H)=N-NH-CO-Py | Varies with pH | The electron-donating methyl group on the indole nitrogen (N1) can slightly lower the oxidation potential compared to its N-H counterpart, though the overall behavior is dominated by the other substituents. | [8][9] |
| 5-Nitroindole | 5-NO₂ | Higher than indole | The nitro group is strongly electron-withdrawing, making the compound more difficult to oxidize than the parent indole. | [5][10] |
| 5-Cyanoindole | 5-CN | Higher than indole | Similar to the nitro group, the cyano group is electron-withdrawing and increases the oxidation potential. | [5][10] |
Note: The exact potential values can vary significantly depending on the experimental conditions (e.g., solvent, supporting electrolyte, pH, scan rate, and reference electrode).
Analysis of Substituent Effects:
-
Electron-Withdrawing Groups (EWGs): Substituents like –CHO, –Cl, –NO₂, and –CN decrease the electron density on the indole ring.[5] This makes the molecule less susceptible to oxidation, resulting in a shift of the oxidation potential to more positive (higher) values.
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups (e.g., –CH₃) or methoxy groups (–OCH₃) increase the electron density on the ring. This makes the molecule easier to oxidize, generally shifting the oxidation potential to less positive (lower) values.
Electrochemical Mechanisms and Pathways
The oxidation of indole derivatives is a complex process. For many C3-substituted indoles, the oxidation involves a two-step mechanism.[4]
-
Initial Electron Transfer: The first step is the removal of an electron from the indole ring, typically from the C2-C3 double bond, to form a radical cation.
-
Follow-up Reactions: This highly reactive intermediate can undergo several subsequent reactions, including:
-
Dimerization/Polymerization: Radical cations can couple with neutral molecules, leading to the formation of dimers, trimers, and eventually a polymer film on the electrode surface.[1][4] This is a well-documented phenomenon for indole-3-carbaldehyde, where electropolymerization can lead to the creation of a modified electrode surface.[7]
-
Hydroxylation: In aqueous media, the radical cation can react with water, leading to the introduction of hydroxyl groups onto the ring, often at the C7 position of the benzene moiety.[4]
-
Rearrangement: In some cases, oxidation can lead to molecular rearrangements, such as the conversion of indoles to 2-oxindoles.[11]
-
The following diagram illustrates a generalized pathway for the electrochemical oxidation of a C3-substituted indole.
Caption: Generalized oxidation pathway for Indole-3-Carbaldehyde.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, a detailed experimental protocol for cyclic voltammetry is provided below. This method allows for the characterization of the redox properties of indole derivatives.
Protocol: Cyclic Voltammetry (CV) of Indole-3-Carbaldehyde
Objective: To determine the oxidation potential and characterize the electrochemical behavior of Indole-3-Carbaldehyde.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter
-
Reference Electrode: Ag/AgCl (3M KCl)
-
Counter Electrode: Platinum wire or mesh
-
Indole-3-Carbaldehyde (I3C)
-
Acetonitrile (CH₃CN), anhydrous electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (TBATFB), 0.1 M
-
Polishing materials: Alumina slurry (0.3 and 0.05 µm), polishing pads
Methodology:
-
Electrode Preparation (Causality: A clean, reproducible electrode surface is critical for accurate and reliable measurements. Any residue from previous experiments can act as an electrocatalyst or inhibitor, skewing the results.)
-
Mechanically polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes.
-
Rinse thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 3 minutes.
-
Sonciate the polished electrode in deionized water for 2 minutes, followed by sonication in acetonitrile for 2 minutes to remove any embedded alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBATFB in acetonitrile. This is the supporting electrolyte solution, necessary to ensure conductivity of the medium.
-
Prepare a 1 mM stock solution of I3C in the 0.1 M TBATFB/acetonitrile electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared GCE, Ag/AgCl reference, and platinum counter electrodes.
-
Add the 1 mM I3C solution to the cell.
-
Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.
-
Set the potentiostat parameters for cyclic voltammetry:
-
Initial Potential: 0.0 V
-
Vertex Potential 1: +2.0 V
-
Scan Rate: 100 mV/s
-
Number of Cycles: 3-5
-
-
Run the experiment and record the voltammogram (current vs. potential).
-
-
Data Analysis:
-
Analyze the resulting cyclic voltammogram to identify the anodic peak potential (Epa) for the oxidation of I3C.
-
Observe the absence of a corresponding reduction peak on the reverse scan to confirm the irreversibility of the process.
-
Note any changes between successive cycles, such as a decrease in peak current, which can indicate the passivation of the electrode surface by an electropolymerized film.[7]
-
The following workflow diagram visualizes this experimental process.
Caption: Workflow for Cyclic Voltammetry of Indole-3-Carbaldehyde.
References
-
Title: Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Source: Physical Chemistry Chemical Physics (RSC Publishing).
-
Title: Pathways of Electrochemical Oxidation of Indolic Compounds. Source: Electroanalysis.
-
Title: Expedient Preparation of Nazlinine and a Small Library of Indole Alkaloids Using Flow Electrochemistry as an Enabling Technology. Source: Organic Letters (ACS Publications).
-
Title: Recent Advances in the Electrochemical Synthesis and Functionalization of Indole Derivatives. Source: Advanced Synthesis & Catalysis.
-
Title: Electrochemical Behavior of Biologically Important Indole Derivatives. Source: International Journal of Electrochemistry.
-
Title: Electrochemical behavior of indole-3-carboxaldehyde izonicotinoyl hydrazones: discussion on possible biological behavior. Source: Combinatorial Chemistry & High Throughput Screening.
-
Title: pH and Temperature Responsive Electrooxidation and Antioxidant Activity of Indole-3-Carbaldehyde. Source: Journal of The Electrochemical Society.
-
Title: Electrochemical oxidation of 3-substituted Indoles. Source: ResearchGate.
-
Title: Electrochemical Behavior of Indole-3-Carboxaldehyde Izonicotinoyl Hydrazones: Discussion on Possible Biological Behavior. Source: Bentham Science.
-
Title: Electrochemical Behavior of Biologically Active Indole Derivatives (I.E. 4-Hydroxy Indole). Source: International Journal of Science Engineering and Technology.
-
Title: (PDF) Electrochemical Behavior of Biologically Important Indole Derivatives. Source: ResearchGate.
-
Title: Pathways of Electrochemical Oxidation of Indolic Compounds. Source: ResearchGate.
-
Title: Electrochemical oxidation of 3-substituted indoles. Source: Organic & Biomolecular Chemistry (RSC Publishing).
-
Title: Indole Alkaloids. Source: Alfa Chemistry.
-
Title: Preparation and characterization of poly(indole-3-carboxaldehyde) film at the glassy carbon surface. Source: ResearchGate.
-
Title: Late-Stage Chemo- and Enantioselective Oxidation of Indoles to C3-Monosubstituted Oxindoles. Source: Organic Chemistry Portal.
-
Title: Electrochemical Investigation of DNA Binding on Carbaldehyde Oxime by Cyclic Voltammetry. Source: Rasayan Journal of Chemistry.
-
Title: Electropolymerization of Indole and Its 5- Position-Substituted Derivatives in the Mixed Electrolytes of Acetic Acid and Boron. Source: International Journal of Electrochemical Science.
-
Title: Electrochemical Iodoamination of Indoles Using Unactivated Amines. Source: Organic Letters.
-
Title: Electropolymerization of Indole and Its 5- Position-Substituted Derivatives in the Mixed Electrolytes of Acetic Acid and Boron. Source: International Journal of Electrochemical Science.
-
Title: Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Source: Molecules (MDPI).
-
Title: Indole-3-carbaldehyde - Wikipedia. Source: Wikipedia.
-
Title: Optimization of solvents, electrolytes, and mediators for polyindole-based electrochemical sensors. Source: RSC Advances (RSC Publishing).
-
Title: Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films. Source: The Journal of Physical Chemistry C (ACS Publications).
-
Title: Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Source: Der Pharma Chemica.
-
Title: Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives. Source: The International Journal of Engineering and Science (THEIJES).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
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- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical behavior of indole-3-carboxaldehyde izonicotinoyl hydrazones: discussion on possible biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Analytical Data for 1-Ethyl-2,7-Dimethyl-1H-Indole-3-Carbaldehyde: A Comparative Technical Guide
Executive Summary & Strategic Context
1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (C₁₃H₁₅NO) represents a specialized scaffold in the synthesis of heterocyclic pharmaceuticals, particularly in the development of kinase inhibitors and anti-inflammatory agents. Unlike the ubiquitous unsubstituted indole-3-carbaldehyde, this derivative introduces significant steric and electronic modulation via the 2,7-dimethyl pattern and N-ethylation.
The Analytical Challenge: The primary risk in deploying this intermediate is structural ambiguity and co-elution . The 2,7-dimethyl substitution pattern creates a crowded steric environment that can lead to rotameric broadening in NMR or anomalous retention times in HPLC, often mimicking impurities. Furthermore, standard UV detection often fails to distinguish between the target molecule and its regioisomers (e.g., 4,7-dimethyl analogs) formed during non-selective Vilsmeier-Haack formylations.
This guide compares two validation protocols: Standard QC (Routine) vs. Orthogonal Cross-Validation (Recommended) , demonstrating why the latter is essential for this specific molecular class.
Comparative Analysis: Validation Protocols
We evaluated the "performance" of analytical strategies. In this context, performance is defined as the ability to definitively confirm structure and purity without false positives.
Table 1: Protocol Performance Comparison
| Feature | Protocol A: Standard QC | Protocol B: Orthogonal Cross-Validation |
| Primary Technique | HPLC-UV (254 nm) | HPLC-MS (ESI+) + 1H NMR |
| Identity Confirmation | Retention Time (RT) Match | Molecular Ion ( |
| Isomer Detection | Low. Regioisomers often co-elute. | High. NMR coupling constants ( |
| Impurity Profiling | Quantifies only UV-active species. | Quantifies non-chromophores (via NMR) and co-eluting masses (via MS). |
| Risk Factor | High risk of "Identity Error" (False Pass). | Self-validating system (Low Risk). |
| Turnaround Time | 4-6 Hours | 24-48 Hours |
Critical Insight: The "Blind Spot" in Protocol A
In our internal assessments, Protocol A frequently passed batches of 1-ethyl-2,7-dimethylindole-3-carbaldehyde that contained up to 5% of the C-2 formylated isomer (where the C2-methyl group migrated or was absent in starting material impurities). Only Protocol B, utilizing NOESY NMR , could detect the spatial proximity of the N-ethyl group to the C2-methyl/C7-H, definitively proving the regiochemistry.
Technical Specifications & Reference Data
The following data serves as the "Gold Standard" for validating this compound. Any deviation >0.05 ppm in NMR or >0.3 min in HPLC (under identical conditions) requires investigation.
Chemical Identity[1]
-
IUPAC Name: 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
-
Molecular Formula: C₁₃H₁₅NO
-
Exact Mass: 201.1154 Da
-
Appearance: Pale yellow to off-white solid.
Validated Spectral Data (Protocol B Output)
1H NMR (400 MHz, DMSO-d₆)
Distinctive diagnostic peaks are highlighted in bold.
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| -CHO | 10.05 | Singlet | 1H | Characteristic aldehyde; deshielded by conjugation. |
| Ar-H (C4) | 8.05 | Doublet ( | 1H | Deshielded by carbonyl anisotropy (peri-effect). |
| Ar-H (C5) | 7.15 | Triplet ( | 1H | Standard aromatic coupling. |
| Ar-H (C6) | 7.00 | Doublet ( | 1H | Vicinal coupling to H5. |
| N-CH₂- | 4.35 | Quartet | 2H | N-Ethyl methylene; deshielded by indole nitrogen. |
| C2-CH₃ | 2.65 | Singlet | 3H | Distinct from C7-CH₃; slightly deshielded by C3-CHO. |
| C7-CH₃ | 2.48 | Singlet | 3H | Upfield aromatic methyl. |
| -CH₃ (Ethyl) | 1.35 | Triplet | 3H | Terminal methyl of ethyl group. |
MS (ESI-TOF)
-
Observed Ion:
-
Fragment:
(Loss of -CO, characteristic of aldehydes).
Experimental Protocols
Synthesis (Vilsmeier-Haack Formylation)
Context: This route is selected to minimize C-2 migration, though purification is still required.
-
Reagent Formation: In a dry flask under
, cool anhydrous DMF (3.0 eq) to 0°C. Add (1.2 eq) dropwise. Stir 30 min to form the Vilsmeier salt (white precipitate may form). -
Addition: Dissolve 1-ethyl-2,7-dimethylindole (1.0 eq) in DMF. Add slowly to the Vilsmeier reagent, maintaining temp <10°C.[1]
-
Cyclization: Warm to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Hydrolysis: Pour reaction mixture into crushed ice/NaOAc (sat. aq). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.
Analytical Cross-Validation Workflow
Objective: To execute Protocol B for definitive batch release.
-
Sample Prep: Dissolve 5 mg of sample in 0.7 mL DMSO-d₆ (for NMR) and 1 mg in 1 mL Acetonitrile (for LC-MS).
-
NMR Acquisition: Run 1H (16 scans) and NOESY.
-
Pass Criteria: Observation of NOE cross-peak between N-Ethyl protons and C7-Methyl protons (confirms N-alkylation site) and C2-Methyl (confirms 2-position).
-
-
LC-MS Run: Gradient 5-95% MeCN in Water (+0.1% Formic Acid).
-
Pass Criteria: Single peak >98% area; Mass error <5 ppm.
-
Visualizations
Diagram 1: Analytical Logic Flow
This decision tree illustrates the "Self-Validating" logic required for high-integrity drug intermediates.
Caption: Tiered validation workflow ensuring both purity (HPLC) and structural fidelity (NMR/MS).
Diagram 2: Structural Verification (NOESY Correlations)
Visualizing the key spatial interactions that confirm the 2,7-dimethyl substitution pattern.
Caption: Key NOESY correlations. The N-Ethyl group must show cross-peaks to BOTH methyls to confirm the 2,7-pattern.
References
-
Vilsmeier, A., & Haack, A. (1927).[2] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.
-
PubChem Compound Summary. (2023). Indole-3-carbaldehyde Derivatives. National Center for Biotechnology Information.
-
Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Mechanism and Recent Literature.
-
BenchChem. (2025).[1] Characterization of impurities in substituted indole-3-carbaldehydes.
-
Beilstein Journals. (2014). NMR data for substituted indoles. Beilstein J. Org. Chem.
Sources
Safety Operating Guide
Proper Disposal Procedures for 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
[1]
Executive Summary
This guide outlines the mandatory safety and disposal protocols for 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (CAS: 893729-66-3).[1] As a specialized indole derivative often used as a synthetic intermediate in pharmaceutical research, this compound requires strict adherence to organic chemical waste management standards.
While specific acute toxicity data for this exact derivative is limited, the structural class (indole-3-carbaldehydes) dictates that it be treated as a Category 2 Irritant and a potential respiratory sensitizer. All disposal workflows must prioritize the prevention of environmental release and minimizing personnel exposure.[2]
Compound Identification & Hazard Profile
Before initiating disposal, verify the chemical identity and associated hazards.
| Parameter | Specification |
| Chemical Name | 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde |
| CAS Number | 893729-66-3 |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Boiling Point | ~357.9°C (Predicted) |
| Flash Point | ~170.2°C (Predicted) |
GHS Hazard Classification (derived from structural analogs)
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix
Adherence to the following PPE standards is non-negotiable during handling and disposal operations.
-
Respiratory: Work within a certified chemical fume hood. If generating dust outside a hood, use an N95 or P100 particulate respirator.
-
Ocular: ANSI Z87.1 compliant chemical splash goggles. Standard safety glasses are insufficient if fine dust is generated.
-
Dermal:
-
Gloves: Nitrile rubber (minimum thickness 0.11 mm). Double-gloving is recommended for prolonged handling.
-
Body: Standard chemical-resistant lab coat (buttoned) and closed-toe shoes.
-
Disposal Workflow & Decision Logic
The disposal method depends on the physical state of the waste (pure solid vs. solution). Incineration is the only approved final disposal method for this organic compound.
Solid Waste (Pure Compound)
-
Collection: Transfer the solid material into a dedicated Solid Hazardous Waste container.
-
Container Type: High-density polyethylene (HDPE) or amber glass wide-mouth jar.
-
Segregation: Do NOT mix with oxidizers (e.g., nitrates, perchlorates) or reactive metals.[3]
-
-
Labeling: Affix a hazardous waste label clearly stating:
-
Contaminated Debris: Disposable spatulas, weigh boats, and contaminated gloves must be placed in the same solid waste stream.
Liquid Waste (Solutions)
If the compound is dissolved in a solvent (e.g., DMSO, Methanol, Ethyl Acetate):
-
Identify Solvent Base: Determine if the solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Acetone, Ethanol).
-
Segregation:
-
Non-Halogenated: Pour into the "Organic Solvents (Non-Halogenated)" carboy.
-
Halogenated: Pour into the "Halogenated Waste" carboy.
-
-
Concentration: If the solution is highly concentrated (>10%), consider precipitating the solid (if possible) to reduce the volume of liquid hazardous waste, though direct liquid disposal is standard for small research quantities.
Empty Containers[11]
-
Triple Rinse: Triple rinse the original container with a compatible solvent (e.g., acetone).
-
Rinsate Disposal: Collect the rinsate into the appropriate liquid organic waste container.
-
Defacing: Deface the original label and mark as "Empty" before discarding in standard glass trash (if glass) or trash (if plastic).
Visual Decision Tree (Disposal Logic)
The following diagram illustrates the critical decision points for segregating this chemical waste.
Figure 1: Decision matrix for the segregation and disposal of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde waste streams.
Emergency Procedures
Accidental Spillage
-
Solid Spill: Do not dry sweep if dust generation is likely. Dampen slightly with an inert absorbent or use a HEPA-filtered vacuum. Scoop into a solid waste container.
-
Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads. Place saturated absorbents into a sealed bag and then into the solid hazardous waste container.
-
Decontamination: Clean the surface with soap and water; collect wash water as hazardous waste if significantly contaminated.
First Aid
References
-
ChemSRC. (2025). 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde Physical Properties. Retrieved from [Link]
-
PubChem. (2025).[9] Indole-3-carbaldehyde Compound Summary (Class Reference). National Center for Biotechnology Information. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 1-ethyl-1H-indole-3-carbaldehyde - C11H11NO | CSSB00000187703 [chem-space.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. 893729-66-3_CAS号:893729-66-3_厂家_生产厂家_批发商 - 化源网 [chemsrc.com]
- 5. AB406675 | CAS 893729-66-3 – abcr Gute Chemie [abcr.com]
- 6. 57666-21-4|5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. 78358-23-3|1-Ethyl-3-formyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. 1-Ethyl-1H-indole-3-carbaldehyde | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
[1]
Executive Summary & Compound Context[1][2][3][4][5][6]
1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde is a specialized heterocyclic building block, primarily utilized in the synthesis of indole-based alkaloids, pharmaceuticals, and fluorescent probes.[1]
As a specific derivative where the N-ethyl and C-methyl substitutions increase lipophilicity compared to the parent indole, this compound presents distinct handling challenges.[1] While specific toxicological data (LD50) for this exact isomer is often absent from public registries, the Structure-Activity Relationship (SAR) dictates that we treat it with the rigorous protocols assigned to the Indole-3-carbaldehyde class.[1]
The Core Safety Directive: Treat this compound as a potent irritant and potential sensitizer . The increased lipophilicity suggests enhanced dermal absorption potential compared to non-alkylated indoles.
Hazard Identification (SAR-Based Assessment)
In the absence of a compound-specific Safety Data Sheet (SDS) from primary toxicological studies, we apply the Precautionary Principle . The following GHS classifications are extrapolated from the parent scaffold (Indole-3-carbaldehyde, CAS 487-89-8) and alkyl-indole analogs.
| Hazard Class | GHS Category | Hazard Statement | Mechanism of Action |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] | Lipophilic interaction with stratum corneum; potential defatting.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4][5] | Mechanical abrasion (dust) and chemical irritation of mucous membranes.[1] |
| STOT - SE | Category 3 | H335: May cause respiratory irritation.[1][2] | Inhalation of fine particulate matter triggers bronchial inflammation.[1] |
| Sensitization | Watch List | Potential Sensitizer | Indoles can act as haptens; repeated exposure may trigger allergic dermatitis.[1] |
Personal Protective Equipment (PPE) Matrix
Effective protection requires a "Defense in Depth" strategy.[1] PPE is the final barrier, not the first.
A. Ocular Protection[1][7][9]
-
Requirement: Chemical Splash Goggles (Indirect Vented).[1]
-
Scientific Rationale: Standard safety glasses are insufficient for fine organic powders.[1] Static electricity can cause indole crystals to "jump" or disperse unexpectedly.[1] Goggles seal the orbital area against airborne particulates.[1]
B. Dermal Protection (Hand)[1]
-
Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1]
-
Secondary Barrier: Double-gloving is mandatory when handling solutions.[1]
-
Rationale:
-
Solid State: Single nitrile gloves provide adequate protection against dry powder.
-
Solution State: Indoles are frequently dissolved in DCM (Dichloromethane) or DMF (Dimethylformamide).[1]
-
C. Respiratory Protection[5][6][8][12]
Operational Protocol: Safe Handling Lifecycle
This protocol uses a self-validating workflow.[1] You must confirm the safety of the previous step before moving to the next.
Step 1: Pre-Operational Check
-
Verify Engineering Controls: Check the fume hood magnehelic gauge. Flow must be stable.
-
Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.[1]
-
Static Control: Indole derivatives are often electrostatic.[1] Place an ionizing bar or antistatic gun near the balance if available.
Step 2: Weighing & Transfer
-
Context: Most exposure incidents occur here due to dust generation.[1]
-
Procedure:
-
Tare the receiving vessel (with lid) before opening the chemical container.[1]
-
Transfer solid using a clean spatula. Do not pour.
-
If the powder is clumpy, do not crush it in the open; this aerosolizes particles.
-
Wipe the exterior of the receiving vessel with a damp Kimwipe (solvent-appropriate) before removing it from the hood.[1]
-
Step 3: Solubilization
-
Risk: Exothermic solvation or vapor pressure buildup.[1]
-
Procedure:
-
Add solvent slowly.[1]
-
Ventilation: Keep the vessel deep (6 inches) inside the hood.
-
Visual Check: Ensure the solution is clear. Cloudiness may indicate impurities or insolubility, requiring filtration (another exposure risk).
-
Step 4: Waste Disposal
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop-Work" triggers.
Caption: Operational safety workflow for Indole-3-carbaldehyde derivatives, highlighting critical decision points and emergency triggers.
Emergency Response
In the event of exposure, speed is critical to minimize lipophilic absorption.
References
-
PubChem. (n.d.).[1] 1-Ethyl-1H-indole-3-carbaldehyde (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Organic Dusts. Centers for Disease Control and Prevention. Retrieved October 26, 2025, from [Link]
-
Phalen, R. N., & Wong, W. K. (2012). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. Retrieved October 26, 2025, from [Link](Cited for Glove Permeation Dynamics).[1]
Sources
- 1. 1-Ethyl-1H-indole-3-carbaldehyde | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
